molecular formula C51H82N8O15 B15562839 Pneumocandin A2

Pneumocandin A2

Cat. No.: B15562839
M. Wt: 1047.2 g/mol
InChI Key: RTMQLLLPNLXDSP-YHZXBQRISA-N
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Description

Pneumocandin A2 is a cyclic peptide.
This compound has been reported in Glarea lozoyensis with data available.

Properties

Molecular Formula

C51H82N8O15

Molecular Weight

1047.2 g/mol

IUPAC Name

(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O15/c1-6-27(2)22-28(3)14-11-9-7-8-10-12-16-38(65)54-34-15-13-21-53-49(72)42-43(66)29(4)25-59(42)51(74)40(36(63)24-37(52)64)56-48(71)41(45(68)44(67)31-17-19-32(61)20-18-31)57-47(70)35-23-33(62)26-58(35)50(73)39(30(5)60)55-46(34)69/h17-20,27-30,33-36,39-45,60-63,66-68H,6-16,21-26H2,1-5H3,(H2,52,64)(H,53,72)(H,54,65)(H,55,69)(H,56,71)(H,57,70)/t27-,28+,29-,30+,33+,34+,35-,36+,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

RTMQLLLPNLXDSP-YHZXBQRISA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Pneumocandin A2 from Glarea lozoyensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of Pneumocandin A2, a notable member of the pneumocandin family of antifungal agents, from the filamentous fungus Glarea lozoyensis. Pneumocandins, particularly Pneumocandin B0, are of significant interest as the precursor for the semi-synthetic drug Caspofungin. This document details the genetic basis of pneumocandin production, optimized fermentation strategies, and robust protocols for extraction, purification, and analysis. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to support research, development, and manufacturing efforts in the field of antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, has underscored the urgent need for novel and effective antifungal therapies. The echinocandin class of antifungals has become a cornerstone of treatment due to their potent and specific inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. Pneumocandins, a subgroup of echinocandins produced by the fungus Glarea lozoyensis, are of particular importance. The most prominent member, Pneumocandin B0, is the starting material for the semi-synthetic drug Caspofungin, the first approved echinocandin.[1][2][3][4]

Glarea lozoyensis, initially identified as Zalerion arboricola, was first isolated from a water sample in Spain.[5] The wild-type strain produces a mixture of pneumocandins, with Pneumocandin A0 being the most abundant.[2] This guide focuses on this compound, providing an in-depth look at the scientific and technical aspects of its production and isolation, leveraging insights from the broader study of pneumocandins.

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins in Glarea lozoyensis is orchestrated by a dedicated gene cluster.[1][3] This cluster encodes a suite of enzymes responsible for the assembly of the cyclic hexapeptide core and the attachment of the lipid side chain.

Key Biosynthetic Genes

The pneumocandin biosynthetic gene cluster is remarkably well-organized and contains genes for a nonribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and various modifying enzymes.[1][3]

  • GLNRPS4: A nonribosomal peptide synthetase responsible for assembling the hexapeptide core of the pneumocandin molecule.

  • GLPKS4: A polyketide synthase that synthesizes the lipid side chain, a 10,12-dimethylmyristoyl group.[2]

  • Cytochrome P450 Monooxygenases: These enzymes are involved in the modification of the peptide core and the lipid side chain.

  • Other Modifying Enzymes: The cluster also includes genes for enzymes that catalyze reactions such as hydroxylation and L-homotyrosine biosynthesis.[1][3]

  • GLOXY4: A nonheme, α-ketoglutarate-dependent oxygenase that catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a key step in the biosynthesis of Pneumocandin A0.[2]

Disruption of GLNRPS4 and GLPKS4 has been shown to abolish the production of pneumocandins, confirming their central role in the biosynthetic pathway.[1][3]

Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of pneumocandins.

Pneumocandin_Biosynthesis cluster_precursors Precursor Supply cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification Amino_Acids L-Proline L-Leucine L-Homotyrosine etc. NRPS GLNRPS4 (Nonribosomal Peptide Synthetase) Amino_Acids->NRPS Peptide Chain Elongation Fatty_Acid_Precursors Acetyl-CoA Malonyl-CoA PKS GLPKS4 (Polyketide Synthase) Assembly Lipohexapeptide Assembly PKS->Assembly 10,12-dimethylmyristoyl side chain NRPS->Assembly Hydroxylation Hydroxylation & Other Modifications Assembly->Hydroxylation Pneumocandin_B0 Pneumocandin B0 Hydroxylation->Pneumocandin_B0 Leucine_Cyclization GLOXY4 (L-Leucine Cyclization) Hydroxylation->Leucine_Cyclization Pneumocandin_A0 Pneumocandin A0 Leucine_Cyclization->Pneumocandin_A0

Caption: Biosynthetic pathway of Pneumocandins in Glarea lozoyensis.

Fermentation of Glarea lozoyensis

The production of pneumocandins is achieved through submerged fermentation of Glarea lozoyensis. The yield and profile of the produced pneumocandins are highly dependent on the fermentation medium and conditions.

Fermentation Media and Conditions

A two-stage fermentation process is typically employed for pneumocandin production.[2]

Parameter Seed Medium (KF Medium) Production Medium (H Medium)
Culture Volume 10 ml10 ml
Inoculum Conidia from oat bran agar0.4 ml of seed culture
Incubation Time 5 days14 days
Temperature 25°C25°C
Agitation 220 rpm220 rpm
Carbon Source Optimization -Fructose (B13574) (20 g/L) can increase yield compared to glucose

Note: The optimal temperature for pneumocandin production is between 23.5 and 25°C.[6]

Impact of Carbon Source on Yield

Studies have shown that the choice of carbon source can significantly impact both biomass and pneumocandin production. Replacing glucose with fructose in the fermentation medium has been demonstrated to enhance yields.[7]

Carbon Source Biomass Increase Pneumocandin B0 Yield Increase
Fructose (20 g/L) vs. Glucose13.71%54.76%

Isolation and Purification of this compound

The isolation and purification of a specific pneumocandin from the fermentation broth is a multi-step process designed to remove impurities and separate closely related structural analogs.

Experimental Workflow

The general workflow for the isolation and purification of pneumocandins is as follows:

Purification_Workflow Extraction Methanol Extraction of Mycelia Concentration1 Vacuum Concentration Extraction->Concentration1 Solvent_Wash Washing with Immiscible Solvent Concentration1->Solvent_Wash Charcoal Charcoal Treatment Solvent_Wash->Charcoal Concentration2 Concentration and Filtration Charcoal->Concentration2 Chromatography Column Chromatography (Alumina or Silica (B1680970) Gel) Concentration2->Chromatography Elution Solvent Elution Chromatography->Elution Concentration3 Concentration of Product-Rich Fractions Elution->Concentration3 Crystallization Crystallization Concentration3->Crystallization Final_Product High Purity This compound Crystallization->Final_Product

Caption: General workflow for the isolation and purification of Pneumocandins.

Detailed Experimental Protocols

4.2.1. Extraction

  • To the fermentation culture, add an equal volume of methanol.[2]

  • Agitate the mixture at 220 rpm for 1 hour at 25°C.[2]

  • Filter the mixture to remove the mycelial biomass.

  • The resulting filtrate contains the crude pneumocandin extract.

4.2.2. Initial Purification Steps

  • Concentrate the crude extract under vacuum at 45-50°C.[8][9]

  • Wash the concentrated extract with an immiscible solvent to remove non-polar impurities.[8][10]

  • Treat the extract with activated charcoal to remove colored impurities.[10][11]

  • Concentrate the decolorized extract and filter to obtain solid material.[10]

4.2.3. Chromatographic Purification

  • Prepare a column packed with an adsorbent such as normal-phase silica gel or alumina.[10]

  • Dissolve the solid material from the previous step in a suitable solvent (e.g., methanol) and load it onto the column.

  • Elute the column with a gradient of solvents to separate the different pneumocandin analogs and other impurities.

  • Collect fractions and analyze them using a suitable analytical technique (e.g., HPLC) to identify those containing the desired this compound.

4.2.4. Crystallization

  • Pool the fractions rich in this compound and concentrate them under vacuum.

  • Induce crystallization by adding a non-solvent or by slow evaporation.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent and dry them under vacuum at 40°C for 24 hours.[8][9][10]

Purity Enhancement

Successive crystallizations can be performed to further increase the purity of the final product. However, purification beyond 75-85% purity by crystallization alone can be challenging and may lead to significant product loss.[8][9][10] Chromatographic methods are crucial for achieving purities greater than 90%.[10]

Purification Stage Typical Purity of Pneumocandin B0
After initial crystallization75-85%
After column chromatography and crystallization>90%

Analytical Characterization

The identification and quantification of this compound require robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of pneumocandin preparations and for separating the different analogs.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the identity of the pneumocandins by determining their exact molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is employed for the detailed structural elucidation of the purified compounds.

Conclusion

The discovery of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis has paved the way for a deeper understanding of the production of these important antifungal agents.[1][3] Through a combination of optimized fermentation, multi-step purification protocols, and rigorous analytical characterization, it is possible to isolate specific pneumocandins, such as this compound, with high purity. The methodologies and data presented in this guide provide a valuable resource for researchers and professionals working on the development of novel antifungal drugs derived from natural products. Further research, including metabolic engineering of Glarea lozoyensis, holds the promise of enhancing the production of desired pneumocandins and generating novel derivatives with improved therapeutic properties.

References

A Technical Guide to the Structural Elucidation of Pneumocandin A₀ and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Pneumocandin A₀ and its related lipopeptide analogs. Pneumocandins belong to the echinocandin class of antifungal agents, which function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] The precise determination of their complex cyclic peptide structure was a critical prerequisite for the semi-synthetic development of leading antifungal drugs, such as Caspofungin, which is derived from Pneumocandin B₀.[1][2][3]

The elucidation process is a multi-faceted endeavor, combining high-resolution spectroscopic techniques with classical chemical degradation methods to piece together the molecule's intricate architecture, which consists of a cyclic hexapeptide core acylated with a long-chain fatty acid.[4][5]

Overall Strategy for Structural Elucidation

The definitive structure of a complex natural product like Pneumocandin A₀ is determined by integrating data from multiple analytical techniques. The general workflow begins with the isolation of the pure compound from fermentation broths of the fungus Glarea lozoyensis (formerly Zalerion arboricola).[3][4] This is followed by parallel spectroscopic and chemical analyses, whose results are ultimately combined to confirm the molecular formula, the sequence of the amino acid residues, their stereochemistry, and the structure of the lipid side chain.

G Overall Workflow for Pneumocandin Structure Elucidation cluster_start cluster_analysis Structural Analysis cluster_spec Spectroscopic Techniques cluster_chem Degradative Techniques cluster_results Data Integration & Final Structure A Isolation & Purification (from Glarea lozoyensis) B Spectroscopic Analysis A->B Pure Compound C Chemical Degradation A->C Pure Compound D Mass Spectrometry (HR-MS, MS/MS) B->D E NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMBC) B->E F Acid Hydrolysis C->F H Molecular Formula & Fragmentation D->H I Connectivity & Stereochemistry E->I G Amino Acid Analysis (e.g., HPLC) F->G J Amino Acid Composition G->J K Final Structure of Pneumocandin A₀ H->K I->K J->K

Fig. 1: Workflow for Pneumocandin structural analysis.

Quantitative Data and Structural Comparison

The primary pneumocandins isolated from G. lozoyensis are A₀ and B₀.[3] Analogs differ primarily in the hydroxylation patterns of the proline and other amino acid residues.[4] High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition.

Table 1: Molecular Weight of Key Pneumocandins

Compound Molecular Formula Molecular Weight (Da) Key Structural Difference from A₀
Pneumocandin A₀ C₅₁H₈₂N₈O₁₇ 1078 -
Pneumocandin B₀ C₅₀H₈₀N₈O₁₆ 1056 Lacks the methyl group on the hydroxyproline (B1673980) residue.[5]

| Pneumocandin D₀ | C₅₁H₈₂N₈O₁₆ | 1062 | Lacks one hydroxyl group compared to A₀.[6] |

Note: Molecular weights are based on the most common isotopes.

While complete, assigned NMR datasets for Pneumocandin A₀ are not fully detailed in publicly accessible literature, the following table illustrates the standard format used for presenting such data for one of its constituent amino acids.

Table 2: Illustrative NMR Data Presentation for a 3-hydroxy-4-methylproline Residue

Carbon Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Key 2D Correlations (HMBC)
C-2 (Cα) ~59.5 ~4.2 (d) C-5, C=O (peptide bond)
C-3 (Cβ) ~71.0 ~4.0 (m) C-2, C-4, C-5
C-4 (Cγ) ~45.2 ~2.5 (m) C-3, C-5, C-Methyl
C-5 (Cδ) ~55.8 ~3.5 (dd) C-2, C-4
C-Methyl ~15.1 ~1.1 (d) C-3, C-4

| C=O | ~172.0 | - | C-2, C-5 |

Note: These chemical shifts are representative and used for illustrative purposes. Actual values depend on the specific solvent, temperature, and instrument frequency.

Experimental Protocols

The structural determination relies on a combination of spectroscopic and chemical methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the complete covalent structure and relative stereochemistry of the pneumocandins.

  • Objective: To determine the carbon-hydrogen framework and the connectivity between atoms.

  • Methodology:

    • Sample Preparation: A sample of the purified pneumocandin (~5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆ or CD₃OD, to a concentration of ~10-20 mM.

    • 1D NMR (¹H and ¹³C): ¹H NMR spectra are acquired to identify all proton signals and their multiplicities (singlet, doublet, etc.). ¹³C NMR, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is used to identify all carbon signals and classify them as CH₃, CH₂, CH, or quaternary carbons.

    • 2D NMR (COSY, HMBC, HSQC/HMQC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity within each amino acid residue.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the individual amino acid residues by observing correlations across the peptide bonds.

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and elemental composition, and tandem MS (MS/MS) is used to sequence the peptide.

  • Objective: To determine the molecular formula and the sequence of amino acid residues.

  • Methodology:

    • Ionization: High-resolution mass spectrometry is performed using a soft ionization technique like Fast Atom Bombardment (FAB-MS) or, more commonly today, Electrospray Ionization (ESI-MS). This provides an accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[7]

    • Formula Determination: The high-resolution mass measurement allows for the unambiguous determination of the elemental composition (e.g., C₅₁H₈₂N₈O₁₇ for Pneumocandin A₀).

    • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID).[8] The molecule fragments at predictable locations, primarily the peptide bonds. Analyzing the masses of the resulting fragment ions allows for the deduction of the amino acid sequence.

Chemical Degradation

Amino Acid Analysis This classical method confirms the identities of the constituent amino acids.

  • Objective: To identify and quantify the non-proteinogenic and proteinogenic amino acids that form the cyclic peptide core.

  • Methodology:

    • Hydrolysis: The pneumocandin sample is hydrolyzed by heating in 6N HCl at ~110°C for 24 hours. This procedure cleaves all the amide (peptide) bonds.

    • Derivatization: The resulting free amino acids are often derivatized (e.g., with phenyl isothiocyanate) to make them detectable by UV or fluorescence.

    • Chromatographic Separation: The derivatized amino acids are separated and identified using High-Performance Liquid Chromatography (HPLC) by comparing their retention times to those of authentic standards.[9] This confirms the presence of residues like hydroxyproline, ornithine, and homotyrosine.[10]

Biosynthesis and Analog Generation

Understanding the biosynthetic pathway of pneumocandins is directly relevant to their structural analysis, as it explains the origin of their analogs. The molecule is assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[5] Genetic manipulation of the enzymes in this pathway, particularly the hydroxylases, has been used to generate novel analogs.[11][12] For example, inactivating the GLOXY4 gene in G. lozoyensis results in the exclusive production of Pneumocandin B₀.[3]

G Simplified Pneumocandin Biosynthesis FattyAcid 10,12-dimethylmyristate (from PKS) Lipoinitiation Lipoinitiation: Fatty Acid Loading FattyAcid->Lipoinitiation AminoAcids Precursor Amino Acids (Orn, Pro, Hty, Gln, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line AminoAcids->NRPS Elongation Peptide Chain Elongation & Cyclization NRPS->Elongation Lipoinitiation->Elongation Acyl-NRPS Linear Linear Lipo-hexapeptide Elongation->Linear PostModification Post-Assembly Modifications (Hydroxylations) Linear->PostModification FinalProduct Pneumocandin A₀ / B₀ PostModification->FinalProduct

Fig. 2: Biosynthesis of the pneumocandin core structure.

Conclusion

The structural elucidation of Pneumocandin A₀ and its analogs is a textbook example of modern natural product chemistry, requiring the synergistic application of NMR spectroscopy, mass spectrometry, and chemical degradation techniques. The detailed structural knowledge obtained through these methods has not only provided a deep understanding of this important class of molecules but has also been instrumental in the successful development of life-saving antifungal therapies. The continued exploration of analogs, both natural and engineered, promises to yield new compounds with improved pharmacological properties.[2][13]

References

The Synthesis of Caspofungin: A Technical Guide on the Conversion of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of caspofungin, a critical antifungal agent, from its precursor, Pneumocandin B0. It is important to note that while the topic mentions Pneumocandin A2, the direct and industrially relevant precursor for the semi-synthesis of caspofungin is Pneumocandin B0 .[1][2][3][4][5] Pneumocandin A0 is the major component produced by the wild-type fungus Glarea lozoyensis, while Pneumocandin B0 is a minor component that was selected for development due to its superior potency and pathogen spectrum.[4] Through extensive mutagenesis and optimization of the fermentation process, industrial strains of Glarea lozoyensis have been developed to predominantly produce Pneumocandin B0.[3][4]

This document details the biosynthetic origin of Pneumocandin B0, its extraction and purification, and the subsequent chemical modifications that lead to the formation of caspofungin. Quantitative data, detailed experimental protocols, and process visualizations are provided to offer a thorough understanding of this critical pharmaceutical manufacturing process.

Biosynthesis and Production of Pneumocandin B0

Caspofungin is a semi-synthetic lipopeptide derived from Pneumocandin B0, a natural product of the fungus Glarea lozoyensis.[1][2][6] The biosynthesis of Pneumocandin B0 is a complex process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[4][7] The PKS is responsible for synthesizing the 10R,12S-dimethylmyristoyl lipid side chain, which is then acylated to a hexapeptide core assembled by the NRPS.[4]

Fermentation of Glarea lozoyensis

The production of Pneumocandin B0 begins with the fermentation of a high-yielding strain of Glarea lozoyensis, such as ATCC 74030.[3]

Experimental Protocol: Fermentation of Glarea lozoyensis

  • Seed Culture Preparation: Inoculate a seed medium containing lactose, threonine, yeast powder, proline, KH2PO4, and magnesium sulfate (B86663) heptahydrate with conidia of Glarea lozoyensis.[1] Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for approximately 5-7 days.[1]

  • Production Fermentation: Inoculate the production medium with the seed culture (typically a 10% v/v inoculum).[1] The production medium often consists of mannitol, glucose, and peptone, with the pH adjusted to around 6.8.[1]

  • Fermentation Conditions: Maintain the fermentation at 24-26°C with controlled aeration and agitation to ensure dissolved oxygen levels remain above 20%.[1]

  • Harvesting: After an appropriate fermentation period, separate the fungal biomass from the broth by filtration or centrifugation.[1]

Extraction and Purification of Pneumocandin B0

Following fermentation, Pneumocandin B0 is extracted from the fermentation broth and purified to a high degree before its use in the semi-synthetic process.

Experimental Protocol: Extraction and Purification of Pneumocandin B0

  • Solvent Extraction: Extract the fermentation broth with a suitable solvent, such as n-butanol.[8]

  • Concentration: Concentrate the pooled extract under vacuum at 45-50°C.[8]

  • Initial Purification: Perform liquid-liquid extractions to remove impurities and treat the extract with activated carbon to decolorize it.[1]

  • Precipitation: Precipitate the crude Pneumocandin B0 by adding an anti-solvent like acetonitrile (B52724).[1]

  • Chromatographic Purification: Further purify the crude product using column chromatography.[1][8][9] This may involve using adsorbents like silica (B1680970) gel or polymeric resins.[1][8][10] Elution with a solvent system such as ethyl acetate (B1210297)/methanol/water allows for the separation of Pneumocandin B0 from closely related impurities.[9][10]

  • Crystallization: The purified Pneumocandin B0 is then crystallized to yield a high-purity solid.[8]

Semi-Synthesis of Caspofungin from Pneumocandin B0

The conversion of Pneumocandin B0 to caspofungin is a three-step chemical process.[1][5] The overall yield for this semi-synthesis is reported to be approximately 45%.[2][6]

G cluster_fermentation Fermentation & Extraction cluster_synthesis Semi-Synthesis cluster_purification Final Purification Glarea_lozoyensis Glarea lozoyensis Fermentation_Broth Fermentation Broth Glarea_lozoyensis->Fermentation_Broth Fermentation Crude_Pneumocandin_B0 Crude Pneumocandin B0 Fermentation_Broth->Crude_Pneumocandin_B0 Extraction Purified_Pneumocandin_B0 Purified Pneumocandin B0 Crude_Pneumocandin_B0->Purified_Pneumocandin_B0 Purification Intermediate_1 Phenylthioaminal Intermediate Purified_Pneumocandin_B0->Intermediate_1 Step 1: Phenylthioaminal Formation Intermediate_2 Reduced Intermediate Intermediate_1->Intermediate_2 Step 2: Borane (B79455) Reduction Crude_Caspofungin Crude Caspofungin Intermediate_2->Crude_Caspofungin Step 3: Substitution with Ethylenediamine (B42938) Purified_Caspofungin Purified Caspofungin Crude_Caspofungin->Purified_Caspofungin Chromatography Caspofungin_Diacetate Caspofungin Diacetate Purified_Caspofungin->Caspofungin_Diacetate Lyophilization/Crystallization

Overall workflow for caspofungin synthesis.
Step 1: Formation of a Phenylthioaminal

The first step involves a stereoselective reaction to introduce a phenylthio group.[1][5]

Experimental Protocol: Phenylthioaminal Formation

  • Reaction Setup: Suspend purified Pneumocandin B0 in a suitable solvent such as acetonitrile.[10]

  • Addition of Reagents: Add thiophenol to the suspension.[10]

  • Acid Catalysis: Cool the reaction mixture to approximately -15°C and add a strong acid, such as trifluoromethanesulfonic acid, under a nitrogen atmosphere.[10]

  • Reaction Monitoring: Monitor the conversion of Pneumocandin B0 to the phenylthioaminal intermediate by HPLC.[10] The reaction is typically run for several hours until a high conversion rate (e.g., >95%) is achieved.[10]

  • Quenching and Isolation: Quench the reaction with a sodium acetate solution. The product can then be precipitated, filtered, washed, and dried.[10]

Step 2: Borane Reduction of the Primary Amide

This step involves a chemoselective, high-yielding, one-step borane reduction of a primary amide on the glutamine residue to the corresponding amine.[1][5] To prevent side reactions, the vicinal diol groups in the Pneumocandin B0 backbone are often protected as phenylboronate (B1261982) esters prior to the reduction.[2]

Experimental Protocol: Borane Reduction

  • Protection (Optional but Recommended): React the phenylthioaminal intermediate with phenylboronic acid to protect the vicinal diol systems.[2]

  • Reduction: Treat the protected intermediate with a borane complex, such as borane-dimethyl sulfide, to reduce the primary amide.[11]

  • Work-up: An acidic work-up is performed to remove the boronate protecting groups and isolate the reduced intermediate.[2] A reported yield for this step is 61%.[2]

Step 3: Substitution with Ethylenediamine

The final step is a stereoselective substitution of the phenylthioaminal with ethylenediamine to produce caspofungin.[1][5]

Experimental Protocol: Ethylenediamine Substitution

  • Reaction Setup: Dissolve the reduced intermediate in a suitable solvent.

  • Addition of Ethylenediamine: Add ethylenediamine to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[12]

  • Isolation of Crude Caspofungin: Upon completion of the reaction, the crude caspofungin can be isolated.

G Pneumocandin_B0 Pneumocandin B0 Phenylthioaminal Phenylthioaminal Intermediate Pneumocandin_B0->Phenylthioaminal Thiophenol, Acid Catalyst Reduced_Amine Reduced Amine Intermediate Phenylthioaminal->Reduced_Amine Borane Reduction (Amide to Amine) Caspofungin Caspofungin Reduced_Amine->Caspofungin Ethylenediamine

Chemical conversion of Pneumocandin B0 to Caspofungin.

Purification and Formulation of Caspofungin

The crude caspofungin is purified by preparative column chromatography.[12] The fractions containing the pure product are pooled, and the final product is often isolated as caspofungin diacetate salt after lyophilization or crystallization.[6][12]

Experimental Protocol: Caspofungin Purification

  • Chromatography: Load the crude caspofungin onto a preparative column and elute with a gradient of acetonitrile in water containing a small amount of acetic acid.[12]

  • Fraction Collection and Pooling: Collect fractions and analyze them by HPLC. Pool the fractions with high purity caspofungin.

  • Lyophilization/Crystallization: The pooled fractions are lyophilized to obtain crude caspofungin diacetate as a solid.[12] This can be further purified by crystallization from a solvent system such as ethanol, water, and ethyl acetate.[6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and purification of caspofungin.

Table 1: Yields and Purity at Different Stages of Caspofungin Synthesis

StepProductReported YieldHPLC PurityReference
Overall SynthesisCaspofungin from Pneumocandin B045%-[2][6]
Amide ReductionReduced Pneumocandin B061%-[2]
Phenylthioaminal FormationPhenylthioaminal Intermediate77% (isolated)87% (crude)[10]
Dehydration to NitrileIntermediate Nitrile29-56%85-93.1%[2]
Final PurificationCaspofungin Diacetate75-77%>98%[12]

Table 2: Analytical Methods for Monitoring Caspofungin Synthesis

Analytical MethodPurposeKey ParametersReference
RP-HPLCPurity analysis, reaction monitoringC8 or C18 column, acetonitrile/water/acid mobile phase, UV detection[2][10][12][13]
LC-MS/MSQuantification of caspofungin in biological matricesC8 column, acetonitrile precipitation for sample prep, ESI+[14][15]

Biosynthetic Pathway of Pneumocandin B0

The biosynthesis of Pneumocandin B0 is initiated by a dedicated PKS, GLPKS4, which synthesizes the lipid side chain.[4] This is followed by the assembly of the hexapeptide backbone by an NRPS, GLNRPS4.[4] The pathway involves several unique enzymatic steps, including the hydroxylation of proline and ornithine residues.

G cluster_pks Polyketide Synthase (PKS) Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_assembly Final Assembly PKS_Modules GLPKS4 Modules (KS, AT, DH, MT, ER, KR, ACP) Lipid_Side_Chain 10R,12S-dimethylmyristic acid PKS_Modules->Lipid_Side_Chain Pneumocandin_B0 Pneumocandin B0 Lipid_Side_Chain->Pneumocandin_B0 Amino_Acids Precursor Amino Acids (Orn, Pro, Tyr, Gln) NRPS_Modules GLNRPS4 Modules (A, T, C domains) Amino_Acids->NRPS_Modules Hexapeptide_Core Cyclic Hexapeptide Core NRPS_Modules->Hexapeptide_Core Hexapeptide_Core->Pneumocandin_B0

Simplified biosynthetic pathway of Pneumocandin B0.

This guide provides a detailed overview of the synthesis of caspofungin from its precursor, Pneumocandin B0. The information presented is intended to be a valuable resource for researchers and professionals in the field of drug development and manufacturing. The provided protocols are synthesized from publicly available literature and patents and should be adapted and optimized for specific laboratory or manufacturing conditions.

References

The Genetic Architecture of Pneumocandin A2 Biosynthesis in Glarea lozoyensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic underpinnings of pneumocandin A2 production in the filamentous fungus Glarea lozoyensis. Pneumocandins are a class of echinocandin lipohexapeptide antifungals that inhibit β-1,3-glucan synthase, a critical component of the fungal cell wall. This compound, alongside other analogues, is a precursor to the semi-synthetic antifungal drug caspofungin. Understanding the genetic basis of its biosynthesis is paramount for strain improvement and the generation of novel, more potent antifungal agents.

The Pneumocandin Biosynthetic Gene Cluster

The biosynthesis of pneumocandins in Glarea lozoyensis is orchestrated by a dedicated gene cluster containing a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) as its core components.[1][2][3][4] This cluster is notably autonomous, encoding not only the core biosynthetic machinery but also enzymes for precursor synthesis, modification, and transport.[1][2][3][4] The key genes and their putative functions within this cluster are detailed in Table 1.

Table 1: Key Genes in the Pneumocandin Biosynthetic Cluster of Glarea lozoyensis

GeneEncoded ProteinPutative Function in Pneumocandin Biosynthesis
GLNRPS4Non-ribosomal Peptide SynthetaseCore enzyme responsible for the assembly of the hexapeptide backbone of pneumocandin.[1][2][3][4] It is a multi-modular enzyme, with each module responsible for the incorporation of a specific amino acid.
GLPKS4Polyketide SynthaseSynthesizes the 10,12-dimethylmyristoyl lipid side chain that is subsequently attached to the hexapeptide core.[1][2][3][4]
GLOXY4α-ketoglutarate-dependent oxygenaseCatalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a key precursor for the biosynthesis of pneumocandin A0.[5][6] The absence of this enzyme's activity is crucial for the exclusive production of pneumocandin B0.
GLligaseAcyl-AMP ligaseActivates the polyketide side chain for its transfer to the NRPS.
GLHYDType II thioesteraseThought to be involved in the editing or turnover of the polyketide side chain.
GLP450-1Cytochrome P450 monooxygenaseInvolved in the hydroxylation of the amino acid residues in the hexapeptide core.
GLP450-2Cytochrome P450 monooxygenaseAlso participates in the hydroxylation of the peptide core.
GLOXY1-3Non-heme iron oxygenasesBelieved to be involved in the modification and hydroxylation of the amino acid precursors and the peptide backbone.
L-homotyrosine biosynthesis genesA sub-cluster of genes responsible for the synthesis of L-homotyrosine, a non-proteinogenic amino acid incorporated into the pneumocandin core.[1][2][3]
Transporter genesPutative ABC transporters likely involved in the secretion of the final pneumocandin products.
Glyap1Redox regulatorA homolog of the yeast YAP1, this gene is not in the core cluster but regulates pneumocandin B0 synthesis by controlling the intracellular redox balance.[7]

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins is a hybrid polyketide-non-ribosomal peptide pathway. The process begins with the synthesis of the 10,12-dimethylmyristoyl side chain by the PKS, GLPKS4.[1][2][3][4] This lipid moiety is then transferred to the first module of the NRPS, GLNRPS4, which proceeds to sequentially add the six amino acid residues to form the cyclic hexapeptide core. The amino acid precursors, including the non-proteinogenic L-homotyrosine, are synthesized by dedicated enzymes encoded within the cluster. The peptide backbone is then decorated with hydroxyl groups by a series of oxygenases and cytochrome P450 monooxygenases.

The differentiation between pneumocandin A0 and B0 hinges on the incorporation of either 4S-methyl-L-proline or 3S-hydroxyl-L-proline at a specific position in the hexapeptide ring.[5] The formation of 4S-methyl-L-proline from L-leucine is catalyzed by GLOXY4.[5][6] Therefore, the activity of this enzyme dictates the ratio of pneumocandin A0 to B0.

Pneumocandin_Biosynthesis cluster_pks Polyketide Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Modification and Diversification Acetyl-CoA Acetyl-CoA GLPKS4 GLPKS4 Acetyl-CoA->GLPKS4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->GLPKS4 10,12-dimethylmyristoyl-S-PKS 10,12-dimethylmyristoyl-S-PKS GLPKS4->10,12-dimethylmyristoyl-S-PKS GLNRPS4 GLNRPS4 10,12-dimethylmyristoyl-S-PKS->GLNRPS4 GLligase Cyclic_Hexapeptide_Core Cyclic_Hexapeptide_Core GLNRPS4->Cyclic_Hexapeptide_Core Pneumocandin_A0 Pneumocandin A0 GLNRPS4->Pneumocandin_A0 Incorporation of 4S-methyl-L-proline Pneumocandin_B0 Pneumocandin B0 GLNRPS4->Pneumocandin_B0 Incorporation of 3S-hydroxyl-L-proline Amino_Acids L-Ornithine L-Threonine L-Proline L-Homotyrosine L-Glutamine Amino_Acids->GLNRPS4 Hydroxylases GLP450s GLOXYs Cyclic_Hexapeptide_Core->Hydroxylases Hydroxylation L-Leucine L-Leucine GLOXY4 GLOXY4 L-Leucine->GLOXY4 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline 4S-methyl-L-proline->GLNRPS4 Hydroxylases->Pneumocandin_A0 Hydroxylases->Pneumocandin_B0

Caption: Proposed biosynthetic pathway of pneumocandins in G. lozoyensis.

Genetic Engineering for Enhanced Pneumocandin B0 Production

The wild-type G. lozoyensis strain ATCC 20868 produces pneumocandin A0 as the major product, with a pneumocandin A0 to B0 ratio of approximately 7:1.[5] For the production of caspofungin, pneumocandin B0 is the desired precursor. Genetic engineering efforts have focused on eliminating the production of pneumocandin A0 to channel metabolic flux towards pneumocandin B0.

Disruption of GLOXY4

A key strategy for enhancing pneumocandin B0 production is the targeted disruption of the GLOXY4 gene. As GLOXY4 is responsible for the synthesis of the pneumocandin A0-specific precursor, 4S-methyl-L-proline, its inactivation abolishes the production of pneumocandin A0.[5][6] This results in the exclusive production of pneumocandin B0.

Table 2: Pneumocandin Production in Wild-Type and Mutant G. lozoyensis Strains

StrainRelevant GenotypePneumocandin A0 ProductionPneumocandin B0 ProductionA0:B0 RatioReference
G. lozoyensis ATCC 20868Wild-TypeMajor productMinor product~7:1[5]
Δglnrps4 mutantGLNRPS4 knockoutAbolishedAbolished-[1][2][4]
Δglpks4 mutantGLPKS4 knockoutAbolishedAbolished-[1][2][4]
ΔGLOXY4 mutantGLOXY4 knockoutAbolishedExclusive production, 9.5-fold increase over wild-type0:1[5]
G. lozoyensis ATCC 74030Chemically mutatedAbolishedOverproducer (241 µg/mL)0:1[7]
G. lozoyensis Q1ARTP mutatedNot reported1134 mg/LNot reported[8]
ΔGlyap1 mutantGlyap1 knockoutNot reportedSignificantly increased per unit biomassNot reported[7]

Experimental Protocols

Gene Disruption via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol provides a general workflow for targeted gene disruption in G. lozoyensis using ATMT, a widely adopted method for filamentous fungi.

Gene_Disruption_Workflow cluster_vector 1. Disruption Vector Construction cluster_agrobacterium 2. Agrobacterium Transformation cluster_fungal 3. Fungal Co-cultivation cluster_selection 4. Selection and Verification Amplify_Flanks Amplify 5' and 3' flanking regions of target gene (e.g., GLOXY4) from G. lozoyensis genomic DNA. Clone_Vector Clone flanking regions into a binary vector (e.g., pAg1-H3) flanking a selection marker (e.g., hygromycin resistance). Amplify_Flanks->Clone_Vector Transform_Agro Introduce the disruption vector into Agrobacterium tumefaciens (e.g., strain AGL-1) via electroporation or heat shock. Culture_Agro Culture transformed A. tumefaciens in YEB medium with appropriate antibiotics to select for the vector. Transform_Agro->Culture_Agro Co_cultivate Mix the A. tumefaciens culture with the G. lozoyensis spore suspension and plate on induction medium (e.g., IMAS). Culture_Agro->Co_cultivate Prepare_Spores Prepare a spore suspension of G. lozoyensis. Prepare_Spores->Co_cultivate Incubate Incubate for 2-3 days to allow for T-DNA transfer. Co_cultivate->Incubate Select_Transformants Overlay the co-cultivation plates with a medium containing a selective agent (e.g., hygromycin) and an antibiotic to kill Agrobacterium (e.g., cefotaxime). Incubate->Select_Transformants Isolate_Mutants Isolate resistant fungal colonies. Select_Transformants->Isolate_Mutants Verify_Disruption Verify gene disruption by PCR using primers flanking the insertion site and/or Southern blotting. Isolate_Mutants->Verify_Disruption

Caption: A generalized workflow for gene disruption in G. lozoyensis.

Detailed Methodologies:

  • Vector Construction:

    • Design primers to amplify approximately 1-1.5 kb fragments of the 5' and 3' flanking regions of the target gene from G. lozoyensis genomic DNA.

    • Incorporate unique restriction sites into the primers for subsequent cloning.

    • Clone the amplified fragments into a suitable binary vector, such as pAg1-H3, on either side of a selectable marker cassette (e.g., a hygromycin B phosphotransferase gene, hph).

    • Verify the final construct by restriction digestion and sequencing.

  • Agrobacterium Transformation:

    • Introduce the constructed binary vector into a competent A. tumefaciens strain (e.g., AGL-1) using standard transformation protocols.

    • Select for transformed A. tumefaciens on YEB agar (B569324) plates containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and carbenicillin (B1668345) to select against E. coli if used for cloning).

    • Grow a liquid culture of the transformed A. tumefaciens to an OD600 of 0.5-0.8 in YEB medium containing the same antibiotics and acetosyringone (B1664989) (e.g., 200 µM) to induce the vir genes.

  • Fungal Co-cultivation:

    • Harvest conidia from a mature culture of G. lozoyensis and prepare a spore suspension in sterile water or a suitable buffer.

    • Mix the A. tumefaciens culture and the fungal spore suspension.

    • Spread the mixture onto induction medium (IM) plates containing acetosyringone.

    • Co-cultivate for 48-72 hours at a suitable temperature (e.g., 25-28°C).

  • Selection and Verification of Transformants:

    • After co-cultivation, overlay the plates with a selection medium containing the appropriate selective agent (e.g., 50-100 µg/mL hygromycin B) and an antibiotic to eliminate the A. tumefaciens (e.g., 200-300 µg/mL cefotaxime).

    • Incubate the plates until resistant fungal colonies appear.

    • Isolate individual transformants onto fresh selection plates for purification.

    • Extract genomic DNA from the putative mutants.

    • Confirm the gene disruption event by PCR using primers that anneal outside the integrated DNA fragment and within the selection marker. A successful homologous recombination event will result in a PCR product of a predicted size that is different from the wild-type allele. Further confirmation can be obtained by Southern blot analysis.

Conclusion and Future Perspectives

The elucidation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis has provided a robust framework for the rational design of strains with improved production characteristics. The targeted disruption of GLOXY4 represents a significant milestone in achieving the exclusive and enhanced production of pneumocandin B0. Future research will likely focus on the overexpression of positive regulatory elements, the optimization of precursor supply, and the heterologous expression of the entire biosynthetic pathway in a more tractable host. These advancements will be instrumental in improving the industrial production of this critical antifungal precursor and in the generation of novel echinocandin derivatives with enhanced therapeutic properties.

References

In Vitro Activity of Pneumocandin A2 Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Pneumocandin A2 and its closely related analogs against various Candida species. This document consolidates quantitative data, details key experimental protocols, and visualizes the mechanism of action and experimental workflows.

Introduction

Pneumocandins are a class of lipopeptide natural products that exhibit potent antifungal activity, particularly against Candida species, which are a significant cause of opportunistic fungal infections in humans. This compound, a member of this family, serves as a precursor for the semi-synthetic echinocandin antifungal drug, caspofungin. The primary mechanism of action of pneumocandins is the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This targeted action on a uniquely fungal structure results in a favorable safety profile. This guide focuses on the in vitro efficacy of pneumocandins, providing researchers with critical data and methodologies for further investigation and drug development.

Quantitative In Vitro Activity

The in vitro activity of pneumocandins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of pneumocandin analogs against various Candida species.

Note: Data for the semi-synthetic pneumocandin analogs L-733,560 and L-743,872 are presented here as they are closely related to this compound and their in vitro activities provide a strong indication of the potential of the parent compound.

Table 1: Mean Minimum Inhibitory Concentrations (MICs) of Pneumocandin Analog L-733,560 against Candida Species [3][4][5]

Candida SpeciesMean MIC (µg/mL)
C. albicansLowest MICs observed
C. tropicalisLowest MICs observed
C. glabrataLowest MICs observed
C. kefyrLowest MICs observed
C. lusitaniae0.15
C. parapsilosis0.72
C. krusei0.78
C. guilliermondii1.25

Table 2: MIC₅₀ and MIC Range of Pneumocandin Analog L-743,872 against Candida Species [6]

Candida SpeciesMIC₅₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.200.05 - 0.80
C. kefyr0.200.02 - 0.40
C. glabrata0.200.10 - 0.40
C. tropicalis0.200.10 - 0.80
C. parapsilosis0.200.10 - 1.6
C. lusitaniae0.80-
C. krusei0.80-
C. guilliermondii1.6-

Table 3: Half Maximal Inhibitory Concentration (IC₅₀) of Pneumocandin Analogs against (1,3)-β-D-glucan Synthase from Candida albicans [7]

Pneumocandin AnalogIC₅₀ (µg/mL)
Analog 10.1 - 1.6
Analog 20.1 - 1.6

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol is a standardized method for determining the MIC of antifungal agents against yeasts.[8][9][10]

3.1.1. Materials

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Candida isolates

  • This compound (or analog) stock solution

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

3.1.2. Inoculum Preparation

  • Subculture Candida isolates on Sabouraud dextrose agar (B569324) at 35°C for 24 hours to ensure viability and purity.

  • Harvest several colonies and suspend in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3.1.3. Plate Preparation

  • Prepare serial twofold dilutions of the pneumocandin compound in RPMI 1640 medium in the microtiter plates.

  • The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the final inoculum suspension.

  • The final volume in the test wells will be 200 µL.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

3.1.4. Incubation and Reading

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., 50% reduction) of growth compared to the growth control.

(1,3)-β-D-glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of pneumocandins on the target enzyme.[7][11][12]

3.2.1. Preparation of Candida albicans Microsomes

  • Grow C. albicans in Yeast Extract-Peptone-Dextrose (YPD) medium at 30°C to the early logarithmic phase (OD₆₀₀ ≈ 0.8).

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 70 mM Tris-HCl, 3 mM EDTA, pH 7.0).

  • Resuspend the cell pellet in 1 mM EDTA.

  • Lyse the cells using a French press (e.g., five cycles at 20,000 psi).

  • Centrifuge the lysate at low speed to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer (e.g., containing 1.0 mM EDTA, 1.0 mM DTT, 33% (v/v) glycerol, and 50 mM Tris-HCl, pH 7.75) and store at -80°C.

3.2.2. Glucan Synthase Activity Assay

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), and the substrate UDP-glucose (labeled with ¹⁴C or unlabeled).

  • Add the prepared microsomal enzyme preparation to the reaction mixture.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-labeled glucan product.

  • Wash the filter to remove unincorporated UDP-[¹⁴C]glucose.

  • Measure the radioactivity on the filter using a scintillation counter.

  • The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Mechanism of Action of this compound

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane CellWall Cell Wall Integrity Lysis Cell Lysis CellWall->Lysis Glucan β-(1,3)-D-glucan Glucan->CellWall Maintains Glucan->CellWall Weakens GlucanSynthase β-(1,3)-D-glucan Synthase (Fks1p subunit) GlucanSynthase->Glucan Synthesizes Disruption Disruption UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate PneumocandinA2 This compound PneumocandinA2->GlucanSynthase Binds to Inhibition Inhibition Inhibition->GlucanSynthase Disruption->Glucan Synthesis Blocked

Caption: Mechanism of this compound action on Candida cell wall synthesis.

Experimental Workflow for MIC Determination

G Start Start PrepInoculum Prepare Candida Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Serial Dilution of This compound Start->SerialDilution InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48h InoculatePlate->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Glucan Synthase Inhibition Assay

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Culture Culture C. albicans Harvest Harvest & Lyse Cells Culture->Harvest Isolate Isolate Microsomes Harvest->Isolate Reaction Set up Reaction Mix (Enzyme, Substrate, Inhibitor) Isolate->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop Reaction & Filter Incubate->Stop Measure Measure Radioactivity Stop->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the (1,3)-β-D-glucan synthase inhibition assay.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Purification and Analysis of Pneumocandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of Pneumocandin A2, a key intermediate in the synthesis of antifungal drugs, utilizing High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for researchers and professionals involved in natural product purification, process development, and quality control.

Introduction

This compound is a lipopeptide antifungal agent that belongs to the echinocandin family. It is a fermentation product that often requires extensive purification to remove closely related structural analogs, such as Pneumocandin B0 and C0, which can be challenging to separate due to their similar physicochemical properties. HPLC is a powerful technique for both the preparative purification and analytical characterization of this compound. This document outlines protocols for Normal-Phase (NP), Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC) methods.

General Workflow for this compound Purification and Analysis

The overall process for obtaining pure this compound involves several key stages, starting from the fermentation broth to the final analytical verification of purity. A typical workflow is illustrated in the diagram below.

This compound Purification and Analysis Workflow Fermentation Fermentation of Glarea lozoyensis Extraction Extraction from Fermentation Broth (e.g., with n-butanol) Fermentation->Extraction InitialPurification Initial Purification Steps (e.g., Crystallization, Charcoal Treatment) Extraction->InitialPurification PrepHPLC Preparative HPLC Purification InitialPurification->PrepHPLC RPHPLC_Prep Reversed-Phase HPLC PrepHPLC->RPHPLC_Prep Step 1 NPHPLC_Prep Normal-Phase HPLC / HILIC RPHPLC_Prep->NPHPLC_Prep Step 2 (optional polishing) FractionCollection Fraction Collection of this compound RPHPLC_Prep->FractionCollection NPHPLC_Prep->FractionCollection PurityAnalysis Purity Analysis by Analytical HPLC FractionCollection->PurityAnalysis RP_Analysis Reversed-Phase Analysis PurityAnalysis->RP_Analysis NP_HILIC_Analysis Normal-Phase / HILIC Analysis PurityAnalysis->NP_HILIC_Analysis FinalProduct Purified this compound PurityAnalysis->FinalProduct

Caption: General workflow for the purification and analysis of this compound.

HPLC Methods for Analysis and Purification

The choice of HPLC method depends on the specific separation requirements. Normal-phase and HILIC are particularly effective for separating closely related isomers, while reversed-phase is a robust method for general purification and analysis.

Table 1: Summary of Analytical HPLC Methods for this compound and Related Compounds
ParameterNormal-Phase HPLCHILIC Method 1HILIC Method 2
Stationary Phase Silica (B1680970) Gel (KR60-SIL)Supelco Ascentis Express HILICSupelco Ascentis Si HILIC
Column Dimensions 250 x 4.6 mm150 x 4.6 mm150 x 2.1 mm
Particle Size 16 µm2.7 µm5 µm
Mobile Phase Ethyl Acetate:Methanol:Water (84:9:7, v/v/v)85% Acetonitrile, 15% 0.1% (w/w) Ammonium Acetate (pH 4.5)87% Acetonitrile, 13% 0.1% (w/w) Ammonium Acetate (pH 4.5)
Flow Rate 1.0 mL/min (representative)1.0 mL/min0.2 mL/min
Detection UV (wavelength not specified)Mass SpectrometryMass Spectrometry
Temperature Ambient25°C40°C
Key Application Separation of B0 and C0 isomersFast separation of B0 and C0 isomersSeparation of B0 and C0 isomers
Table 2: Summary of Preparative HPLC Methods for this compound Purification
ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C8 or C18 SilicaSilica Gel
Particle Size 20-50 µmNot specified
Mobile Phase A 0.1% Formic Acid in WaterEthyl Acetate
Mobile Phase B Ethanol (B145695)Methanol:Water (with 1-2‰ NaCl)
Elution Mode GradientIsocratic
Gradient/Isocratic Condition Step gradient from 50% to 58% Ethanol in 0.1% Formic AcidEthyl Acetate:Methanol:Water (82:10:8, v/v/v)
Key Application Initial purification of crude extractPolishing step to separate isomers

Experimental Protocols

Protocol 1: Analytical Normal-Phase HPLC for Pneumocandin Isomer Separation

This method is suitable for the analytical separation of closely related Pneumocandin isomers, such as B0 and C0.[1]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Silica gel column (e.g., KR60-SIL, 16 µm, 250 x 4.6 mm)

  • Mobile phase: Ethyl acetate, Methanol, and Water (HPLC grade)

  • Sample: Pneumocandin mixture dissolved in mobile phase

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of Ethyl Acetate:Methanol:Water in the ratio of 84:9:7 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector (wavelength to be optimized, typically around 210-220 nm for peptides).

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of all components.

  • Identify and quantify the peaks based on the retention times of standards. Good selectivity and resolution can be achieved even at high sample loadings.[1]

Protocol 2: Analytical HILIC for Rapid Separation of Pneumocandin Isomers

This HILIC method is particularly useful for fast and efficient separation of Pneumocandin B0 and C0, and it is compatible with mass spectrometry.[2][3]

1. Materials and Equipment:

  • HPLC or UPLC system with a mass spectrometer (MS) detector

  • HILIC column (e.g., Supelco Ascentis Express HILIC, 2.7 µm, 150 x 4.6 mm)

  • Mobile phase A: 0.1% (w/w) Ammonium Acetate in water, adjusted to pH 4.5

  • Mobile phase B: Acetonitrile

  • Sample: Pneumocandin mixture dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: 85% Acetonitrile and 15% 0.1% (w/w) Ammonium Acetate (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

3. Procedure:

  • Equilibrate the HILIC column with the mobile phase until a stable baseline is observed.

  • Inject the sample.

  • The isocratic elution will separate the isomers.

  • Analyze the data from the MS detector to identify and quantify the separated isomers.

Protocol 3: Preparative Reversed-Phase HPLC for Initial Purification

This protocol describes a preparative reversed-phase HPLC method for the initial purification of Pneumocandin B0 from a crude extract.[4]

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector.

  • C8 or C18 preparative column (particle size 20-50 µm).

  • Mobile phase A: 0.1% Formic Acid in Water.

  • Mobile phase B: Ethanol.

  • Sample: Crude Pneumocandin extract dissolved in 45% ethanol with 0.1% formic acid.

2. Chromatographic Conditions:

  • Equilibration: Equilibrate the column with 45% ethanol containing 0.1% formic acid.

  • Loading: Load the dissolved crude product onto the column.

  • Wash: Wash the column with 50% ethanol containing 0.1% formic acid.

  • Elution: Elute the Pneumocandin B0 using a step gradient to 58% ethanol containing 0.1% formic acid.

  • Flow Rate: To be optimized based on column dimensions.

3. Procedure:

  • Pack and equilibrate the preparative column.

  • Dissolve the crude Pneumocandin B0 product in 45% ethanol with 0.1% formic acid and adjust the pH to 3.0.

  • Load the sample onto the equilibrated column.

  • Wash the column with 50% ethanol solution to remove more polar impurities.

  • Begin the elution step with 58% ethanol and start collecting fractions.

  • Monitor the elution profile with the UV detector and collect the fractions containing the main peak.

  • Analyze the collected fractions using an analytical HPLC method (e.g., Protocol 1 or 2) to determine the purity. Fractions with a purity of over 90% can be pooled.[4]

Protocol 4: Preparative Normal-Phase HPLC for Final Polishing

This method is suitable as a final polishing step to separate closely related isomers and achieve high purity.[4]

1. Materials and Equipment:

  • Preparative HPLC system.

  • Normal-phase silica gel preparative column.

  • Mobile phase: Ethyl Acetate, Methanol, and Water (containing 1‰ NaCl).

  • Sample: Semi-purified Pneumocandin B0 from the reversed-phase step.

2. Chromatographic Conditions:

  • Mobile Phase: Ethyl Acetate:Methanol:Water (82:10:8, v/v/v), with the water component containing 1‰ sodium chloride.

  • Elution: Isocratic elution.

3. Procedure:

  • Equilibrate the normal-phase column with the mobile phase.

  • Load the semi-purified Pneumocandin B0.

  • Elute with the mobile phase and collect fractions.

  • Monitor the fractions to collect the peak corresponding to the desired Pneumocandin isomer. This method has been shown to achieve a purity of over 95% for Pneumocandin B0, with the isomeric impurity (Pneumocandin C0) reduced to less than 1%.[4]

Conclusion

The selection of an appropriate HPLC method is critical for the successful purification and analysis of this compound. For initial cleanup and removal of less polar impurities, a preparative reversed-phase method is effective. For the challenging separation of closely related isomers, normal-phase or HILIC methods are superior. The protocols provided herein offer a comprehensive guide for researchers to develop and implement robust HPLC strategies for this compound, ultimately facilitating the production of high-purity material for further research and development.

References

Optimizing Fermentation Conditions for Enhanced Pneumocandin A2 Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipohexapeptide antifungals produced by the fungus Glarea lozoyensis. They are potent, non-competitive inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall integrity. This specific mode of action confers a high therapeutic index, making them a cornerstone in the treatment of invasive fungal infections. Pneumocandin B0 is the most well-studied member of this family as it serves as the direct precursor for the semi-synthetic drug, Caspofungin. While the focus of industrial fermentation has been on maximizing Pneumocandin B0, other analogues, such as Pneumocandin A2, are also produced during fermentation. This document provides detailed protocols and optimized conditions for enhancing the yield of pneumocandins, with a primary focus on Pneumocandin B0, the optimization of which is expected to proportionally increase the yield of related analogues like this compound. The strategies outlined below encompass genetic considerations, media composition, and physical fermentation parameters.

Biosynthetic Pathway of Pneumocandins

The biosynthesis of pneumocandins is a complex process involving a multi-gene biosynthetic gene cluster. A key differentiation point in the production of various pneumocandin analogues is the incorporation of different proline derivatives into the hexapeptide core. Specifically, the production of Pneumocandin A0, a major analogue, is dependent on the activity of the GLOXY4 gene. This gene encodes a nonheme, α-ketoglutarate-dependent oxygenase that catalyzes the cyclization of L-leucine to form 4S-methyl-l-proline, a key building block of Pneumocandin A0.[1][2] Disruption of the GLOXY4 gene abolishes the production of Pneumocandin A0 and redirects the metabolic flux towards the exclusive production of Pneumocandin B0.[1][2] This genetic manipulation is a foundational strategy for specifically enhancing Pneumocandin B0 yield.

Pneumocandin_Biosynthesis cluster_precursors Precursor Supply cluster_pathway Biosynthetic Pathway cluster_inhibition Genetic Intervention L-Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) L-Leucine->GLOXY4 L-Proline L-Proline 3S-hydroxyl-l-proline 3S-hydroxyl-l-proline L-Proline->3S-hydroxyl-l-proline Proline Hydroxylases Fatty Acid Precursor Fatty Acid Precursor PKS Polyketide Synthase (PKS) Fatty Acid Precursor->PKS 4S-methyl-l-proline 4S-methyl-l-proline GLOXY4->4S-methyl-l-proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pneumocandin A0 Pneumocandin A0 NRPS->Pneumocandin A0 Incorporation of 4S-methyl-l-proline Pneumocandin B0 Pneumocandin B0 NRPS->Pneumocandin B0 Incorporation of 3S-hydroxyl-l-proline Acyl Side Chain Acyl Side Chain PKS->Acyl Side Chain 4S-methyl-l-proline->NRPS 3S-hydroxyl-l-proline->NRPS Acyl Side Chain->NRPS Disruption of GLOXY4 Disruption of GLOXY4 Disruption of GLOXY4->GLOXY4 Inhibits

Caption: Biosynthetic pathway of Pneumocandins A0 and B0 in Glarea lozoyensis.

Optimized Fermentation Parameters

The yield of pneumocandins is highly sensitive to the composition of the fermentation medium and the physical parameters of the cultivation process. The following tables summarize the key parameters and their optimized values for enhanced Pneumocandin B0 production.

Table 1: Optimized Media Composition for Pneumocandin B0 Fermentation
Component CategoryComponentOptimized Concentration (g/L)Notes
Carbon Source Mannitol80 - 82.23Primary carbon source, also contributes to osmotic stress which can enhance production.[3][4]
Glucose20Co-carbon source, rapidly consumed for initial biomass growth.[3]
Fructose20Can replace glucose and has been shown to increase biomass and yield.[5]
Nitrogen Source Peptone20A favorable complex nitrogen source.[3]
Cotton Seed Powder10 - 20A cost-effective nitrogen source that improves yield and morphology.[6]
Soybean Powder20Commonly used in seed media.[3]
Precursor Amino Acid L-Proline5 - 30Dose-dependent increase in yield; can hinder formation of by-product Pneumocandin C0.[4][7]
Phosphate Source K2HPO42.5Important for buffering and stability.[3]
KH2PO41Used in seed media.[3]
Table 2: Optimized Physical Parameters for Pneumocandin B0 Fermentation
ParameterOptimized ValueNotes
Temperature 23.5 - 25°CG. lozoyensis growth is inhibited at temperatures of 28°C or higher.[1]
pH Initial pH 6.8 (Fermentation)Stability of pneumocandins is negatively affected at pH below 4.0 or above 8.0.[1]
Initial pH 5.0 (Seed Culture)[3]
Agitation 220 rpm (Shake Flask)Provides adequate mixing and aeration.[3]
Aeration Maintain Dissolved Oxygen (DO) > 30%Crucial for cell growth and secondary metabolite production.[6]

Experimental Protocols

The following protocols provide a general framework for the fermentation of G. lozoyensis and the analysis of pneumocandin production.

Protocol 1: Inoculum Preparation and Seed Culture
  • Strain: Glarea lozoyensis (a high-yield strain, potentially with a disrupted GLOXY4 gene).

  • Seed Medium Preparation: Prepare the seed medium according to the composition in Table 1 (e.g., 40 g/L glucose, 20 g/L soybean powder, 1 g/L KH2PO4, and trace elements). Adjust the initial pH to 5.0.[3]

  • Inoculation: Inoculate the seed medium with a cryopreserved mycelial stock or a fresh plate culture of G. lozoyensis.

  • Incubation: Incubate the seed culture in a shake flask at 25°C with agitation at 220 rpm for approximately 168 hours.[3]

Protocol 2: Fermentation
  • Fermentation Medium Preparation: Prepare the fermentation medium as detailed in Table 1 (e.g., 80 g/L mannitol, 20 g/L glucose, 20 g/L peptone, 2.5 g/L K2HPO4). Adjust the initial pH to 6.8.[3]

  • Inoculation: Inoculate the fermentation medium with 10% (v/v) of the seed culture.[3]

  • Incubation: Incubate the fermentation culture at 25°C with agitation (e.g., 220 rpm in a shake flask or appropriate agitation in a bioreactor to maintain DO > 30%) for up to 432 hours.[3][6]

  • Fed-Batch Strategy (Optional): To further enhance yield, a fed-batch strategy can be employed by feeding a concentrated solution of the primary carbon source (e.g., mannitol) to maintain osmotic stress and prolong the production phase.

Protocol 3: Extraction and Quantification of Pneumocandins
  • Sample Collection: Withdraw a 1 mL aliquot of the whole fermentation broth.

  • Extraction: Add 4 mL of ethanol (B145695) to the sample and vortex for 10 minutes to extract both intracellular and extracellular pneumocandins.

  • Centrifugation: Centrifuge the extract at 8000 x g for 5 minutes to pellet the mycelia and other solids.

  • Sample Preparation: Collect the supernatant for HPLC analysis. If necessary, filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of an acid like acetic acid or phosphoric acid).

    • Detection: UV at 210 nm.

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated from a purified this compound standard.

Experimental Workflow

The overall process for optimizing and analyzing this compound production can be visualized as a sequential workflow.

Experimental_Workflow cluster_strain Strain Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis Strain_Selection Strain Selection (e.g., GLOXY4 knockout) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Seed_Culture Seed Culture (25°C, 220 rpm, 168h) Inoculum_Prep->Seed_Culture Production_Fermentation Production Fermentation (25°C, up to 432h) Seed_Culture->Production_Fermentation 10% v/v Inoculation Sampling Sampling Production_Fermentation->Sampling Parameter_Optimization Parameter Optimization (Media, pH, Temp) Parameter_Optimization->Production_Fermentation Informs Extraction Ethanol Extraction Sampling->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis & Yield Calculation Quantification->Data_Analysis

Caption: General experimental workflow for this compound production and optimization.

Conclusion

The optimization of fermentation conditions is a critical step in maximizing the yield of valuable secondary metabolites like this compound. By focusing on key parameters such as carbon and nitrogen sources, precursor amino acids, pH, and temperature, significant improvements in product titer can be achieved. Furthermore, genetic strategies, such as the disruption of competing pathways, offer a powerful approach to channel metabolic flux towards the desired product. The protocols and data presented here provide a comprehensive guide for researchers to develop and refine their fermentation processes for the enhanced production of pneumocandins.

References

Application Notes and Protocols for the Development of Pneumocandin A2 Analogs with Improved Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel Pneumocandin A2 analogs with enhanced antifungal properties. The methodologies outlined below cover the generation of new analogs through mutasynthesis, their evaluation for antifungal efficacy, and assessment of their hemolytic activity.

Introduction

Pneumocandins, such as this compound, are members of the echinocandin class of lipopeptide antifungals.[1] They exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mechanism of action provides a fungal-specific target, leading to a favorable safety profile.[1] The development of new pneumocandin analogs is a promising strategy to overcome emerging drug resistance and improve the therapeutic index of this important class of antifungals.

This document details two primary strategies for generating novel this compound analogs:

  • Mutasynthesis: This technique involves the genetic modification of the producing organism, Glarea lozoyensis, to block the synthesis of the natural lipid side chain. Subsequent feeding of synthetic fatty acid precursors allows for the incorporation of novel side chains, leading to the production of new pneumocandin analogs.

  • Semi-synthesis of Cationic Derivatives: Chemical modification of the pneumocandin core, such as the introduction of cationic moieties, can enhance the antifungal potency and spectrum of activity.

Data Presentation

Table 1: In Vitro Antifungal Activity of Pneumocandin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novel pneumocandin analogs against a panel of pathogenic Candida species and Aspergillus fumigatus. Data is compiled from studies on mutasynthesis-derived analogs.

CompoundSide ChainC. albicans ATCC 90028 (μg/mL)C. glabrata ATCC 90030 (μg/mL)C. parapsilosis ATCC 22019 (μg/mL)A. fumigatus ATCC 204305 (MEC, μg/mL)
Pneumocandin A0 (Parent) 10,12-dimethylmyristoyl0.50.510.03
Pneumocandin B0 (Parent) 10,12-dimethylmyristoyl0.50.510.03
Analog 1 (Myristoyl) n-Tetradecanoyl0.50.2510.03
Pneumocandin I (Pentadecanoyl) n-Pentadecanoyl0.125 0.03 0.25 0.015
Analog 3 (Palmitoyl) n-Hexadecanoyl0.250.1250.50.015

MEC: Minimum Effective Concentration

Table 2: Hemolytic Activity of Pneumocandin Analogs

This table presents the hemolytic activity of the novel pneumocandin analogs against human red blood cells, providing an early assessment of their potential toxicity.

CompoundConcentration (µg/mL)% Hemolysis
Pneumocandin B0 256< 5%
Pneumocandin I 256< 5%
Analog 3 (Palmitoyl) 256~10%
Triton X-100 (Positive Control) 0.1%100%
PBS (Negative Control) -0%

Experimental Protocols

Protocol 1: Mutasynthesis of Pneumocandin Analogs in Glarea lozoyensis ΔGLPKS4

This protocol describes the generation of novel pneumocandin analogs by feeding fatty acid precursors to a mutant strain of G. lozoyensis in which the polyketide synthase gene (GLPKS4), responsible for the native lipid side chain, has been deleted.

1. Materials:

  • Glarea lozoyensis ΔGLPKS4 strain

  • Seed medium (e.g., KF medium)

  • Production medium (e.g., H medium)

  • Fatty acid precursors (e.g., myristic acid, pentadecanoic acid, palmitic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

2. Procedure:

  • Seed Culture Preparation: Inoculate a freezer stock of G. lozoyensis ΔGLPKS4 into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 25°C with shaking at 220 rpm for 3-4 days.

  • Production Culture Inoculation: Inoculate 5 mL of the seed culture into 50 mL of production medium in a 250 mL baffled flask.

  • Fatty Acid Feeding:

    • Prepare a sterile stock solution of the desired fatty acid precursor (e.g., 100 mg/mL in DMSO).

    • On day 3 of the production culture, add the fatty acid precursor to a final concentration of 100-500 µg/mL. An un-fed culture should be maintained as a negative control.

  • Fermentation: Continue the incubation at 25°C with shaking at 220 rpm for a total of 14 days.

  • Extraction and Analysis:

    • Harvest the mycelia by centrifugation.

    • Extract the pneumocandin analogs from the mycelia using a suitable organic solvent (e.g., methanol (B129727) or acetone).

    • Analyze the crude extract by HPLC to identify and quantify the production of new pneumocandin analogs by comparing with authentic standards and the un-fed control.

Protocol 2: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.

1. Materials:

  • Test compounds (Pneumocandin analogs)

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for automated reading)

  • Inoculum preparation materials (saline, spectrophotometer)

2. Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Protocol 3: In Vitro Hemolysis Assay

This protocol provides a method to assess the lytic effect of pneumocandin analogs on human red blood cells.

1. Materials:

  • Fresh human red blood cells (RBCs) in an anticoagulant solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Pneumocandin analogs)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • 96-well microtiter plates

  • Centrifuge with a plate rotor

  • Spectrophotometer or plate reader

2. Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBCs three times with sterile PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in PBS in a 96-well plate.

    • Add the 2% RBC suspension to each well containing the test compound, positive control, and negative control.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

experimental_workflow cluster_mutasynthesis Mutasynthesis of Pneumocandin Analogs cluster_evaluation Biological Evaluation strain G. lozoyensis ΔGLPKS4 Strain seed Seed Culture strain->seed production Production Culture seed->production feeding Fatty Acid Precursor Feeding production->feeding fermentation Fermentation (14 days) feeding->fermentation extraction Extraction & Purification fermentation->extraction new_analogs Novel Pneumocandin Analogs extraction->new_analogs antifungal_assay Antifungal Susceptibility Testing (MIC) new_analogs->antifungal_assay hemolysis_assay Hemolysis Assay new_analogs->hemolysis_assay activity_data Antifungal & Hemolytic Activity Data antifungal_assay->activity_data hemolysis_assay->activity_data

Caption: Workflow for the generation and evaluation of novel pneumocandin analogs.

signaling_pathway pneumocandin Pneumocandin Analog glucan_synthase β-(1,3)-D-Glucan Synthase pneumocandin->glucan_synthase Inhibition glucan β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan cell_wall Fungal Cell Wall Integrity glucan->cell_wall lysis Fungal Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of pneumocandin analogs.

References

Application Notes and Protocols for the Extraction of Pneumocandin A₂ from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Pneumocandin A₂, a key intermediate in the synthesis of antifungal drugs, from fermentation broth. The methodologies outlined are based on established solvent extraction, crystallization, and chromatographic techniques.

Data Summary

The following tables summarize quantitative data extracted from various protocols to facilitate comparison of different methodologies.

Table 1: Solvent Extraction of Pneumocandin A₂ from Fermentation Broth

ParameterMethod 1Method 2Method 3
Fermentation Broth (kg) 20-11 (tons)
Extraction Solvent n-ButanolMethanol (B129727)75% Ethanol (B145695)
Solvent Volume (kg or L) 8Equal volume to culture6 (tons)
Initial Product in Broth (g) 31--
Extracted Product (g) 4.3 (in 853g extract)--
Initial Purity (%) ---
Purity after Extraction (%) 22.8--

Table 2: Purification of Pneumocandin A₂ by Washing and Crystallization

ParameterMethod 1Method 2
Initial Extract n-Butanol extractn-Butanol concentrate
Washing Solvent WaterWater
Solvent Ratio (w/w) 1:13:1
Purity Before Wash (%) 22.826.7
Purity After Wash (%) 44.9-
Crystallization Solvent n-Butanol-
Antisolvent Acetone (B3395972)-
Antisolvent Addition Rate 0.66 mL/min-
Final Purity after Crystallization (%) 78.675-85
Yield (%) 88-

Table 3: Chromatographic Purification of Pneumocandin A₂

ParameterMethod 1 (Silica Gel)Method 2 (Alumina)Method 3 (Reversed-Phase)
Stationary Phase Spherical Silica (B1680970) GelNeutral Alumina (B75360)C8 or C18
Mobile Phase Dichloromethane-Methanol (4:1)Methanol/Water gradients, Ethyl acetate/Methanol/Water-
Initial Purity (%) 75-8575-80Crude
Elution of Impurities -Water, Methanol/Water (25/75)-
Elution of Product Dichloromethane-Methanol100% Methanol-
Final Purity (%) >9990-93>95
Overall Yield (%) -45-55-

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Pneumocandin A₂

This protocol outlines the initial extraction of Pneumocandin A₂ from the fermentation broth followed by washing and crystallization to achieve a moderately pure product.

1. Solvent Extraction: a. Adjust the pH of the fermentation broth to 3.0-4.5 using an acid such as oxalic acid or phosphoric acid[1][2]. b. Add a filter aid, such as diatomite or perlite (B1173460) (0.5-5% of the broth mass), to the acidified broth[2]. c. Filter the broth using a plate-and-frame filter press to separate the mycelia[1][3]. d. Extract the collected mycelia with a suitable solvent such as n-butanol, methanol, or ethanol[3][4][5][6]. For n-butanol extraction, use a ratio of approximately 8 kg of n-butanol for every 20 kg of fermentation broth[5]. For methanol, an equal volume to the culture can be used[6]. e. Stir the mycelia and solvent mixture for several hours (e.g., 6 hours for ethanol extraction)[1]. f. Filter the mixture to separate the solvent extract containing Pneumocandin A₂[3].

2. Washing and Concentration: a. Concentrate the solvent extract under vacuum at a temperature of 45-50°C[5]. b. Wash the concentrated extract with an immiscible solvent, such as water, to remove polar impurities. A 1:1 (w/w) ratio of concentrate to water can be used[5][7]. c. Allow the layers to separate and collect the organic layer containing the product. d. A second water wash can be performed to further increase purity[5]. e. Treat the washed organic layer with activated charcoal to remove colored impurities[4][8]. f. Concentrate the charcoal-treated solution under vacuum[4][8].

3. Crystallization: a. Transfer the concentrated product solution to a jacketed vessel for crystallization. b. Slowly add an anti-solvent, such as acetone, to the solution at room temperature. A controlled addition rate (e.g., 0.66 mL/min) is recommended[7]. c. After the addition of a few volumes of the anti-solvent, initiate cooling to 8-10°C to induce precipitation[7]. d. Continue the addition of the anti-solvent. e. Filter the resulting precipitate and dry it under a vacuum at 40°C for 24 hours[5][8]. This yields an amorphous solid with a purity of 75-85%[5][8].

Protocol 2: Chromatographic Purification of Pneumocandin A₂

This protocol describes the purification of the semi-pure Pneumocandin A₂ obtained from Protocol 1 to achieve a final purity of >90%.

1. Column Preparation: a. Select a suitable adsorbent, such as neutral alumina or silica gel, as the stationary phase[4][8]. b. Pack the adsorbent into a chromatography column.

2. Sample Loading: a. Dissolve the semi-pure Pneumocandin A₂ solid (75-85% purity) obtained from the crystallization step. b. Load the dissolved sample onto the prepared column[4][8].

3. Elution: a. Impurity Elution: i. For an alumina column, begin by passing one column volume of water to elute polar impurities[7]. ii. Follow with a gradient of methanol in water (e.g., 25/75 v/v) to selectively elute certain impurities like Pneumocandin A₀[5][7]. b. Product Elution: i. Elute the desired Pneumocandin A₂ using a stronger solvent system. For an alumina column, 100% methanol can be used[7]. For a silica gel column, a mixture of ethyl acetate, methanol, and water is effective[9]. c. Fraction Collection: i. Collect fractions of the eluate. ii. Analyze the purity of each fraction using High-Performance Liquid Chromatography (HPLC)[7].

4. Final Concentration and Crystallization: a. Pool the fractions that have the desired purity (>90%)[7]. b. Concentrate the pooled fractions under vacuum[7]. c. Perform a final crystallization step as described in Protocol 1 (step 3) using an anti-solvent like acetone to obtain the final high-purity product[7]. d. Dry the final product under vacuum[7].

Protocol 3: Quantitative Analysis by HPLC

This protocol provides a general guideline for the quantitative analysis of Pneumocandin A₂ purity using HPLC.

1. HPLC System and Column: a. Use a standard HPLC system equipped with a suitable detector (e.g., PDA or UV)[9][10]. b. A silica-based column, such as a Supelco Ascentis Si HILIC column (e.g., 15 cm x 4.6 mm, 2.7 µm), is suitable for separating Pneumocandin isomers[11].

2. Mobile Phase: a. A typical mobile phase for normal phase separation on a silica column is a mixture of ethyl acetate, methanol, and water (e.g., 84:9:7, v/v/v)[9]. b. For HILIC, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 85% acetonitrile and 15% 0.1% aqueous ammonium (B1175870) acetate) can be used[11].

3. Sample Preparation: a. Accurately weigh and dissolve a sample of the purified Pneumocandin A₂ in the mobile phase or a suitable solvent.

4. Chromatographic Conditions: a. Set the column temperature (e.g., 25°C or 40°C)[11]. b. Set the flow rate (e.g., 1 mL/min)[11]. c. Inject the sample onto the column.

5. Data Analysis: a. Identify the peak corresponding to Pneumocandin A₂ based on its retention time. b. Determine the purity of the sample by calculating the area percentage of the Pneumocandin A₂ peak relative to the total area of all peaks.

Visualizations

Extraction_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Initial Purification Fermentation_Broth Fermentation Broth Acidification Acidification (pH 3.0-4.5) Fermentation_Broth->Acidification Filtration1 Filtration (Mycelia Separation) Acidification->Filtration1 Solvent_Extraction Solvent Extraction (n-Butanol/Methanol) Filtration1->Solvent_Extraction Filtration2 Filtration (Extract Collection) Solvent_Extraction->Filtration2 Crude_Extract Crude Extract Filtration2->Crude_Extract Concentration1 Concentration Crude_Extract->Concentration1 Water_Wash Water Wash Concentration1->Water_Wash Charcoal_Treatment Charcoal Treatment Water_Wash->Charcoal_Treatment Concentration2 Concentration Charcoal_Treatment->Concentration2 Crystallization Crystallization (Acetone) Concentration2->Crystallization Semi_Pure_Solid Semi-Pure Solid (75-85%) Crystallization->Semi_Pure_Solid Chromatography_Workflow cluster_chromatography Step 3: Chromatographic Purification Semi_Pure_Solid Semi-Pure Solid (75-85%) Column_Loading Column Loading (Alumina/Silica) Semi_Pure_Solid->Column_Loading Impurity_Elution Impurity Elution Column_Loading->Impurity_Elution Product_Elution Product Elution Impurity_Elution->Product_Elution Fraction_Collection Fraction Collection & HPLC Analysis Product_Elution->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Concentration Concentration Pooling->Concentration Final_Crystallization Final Crystallization Concentration->Final_Crystallization High_Purity_Product High-Purity Product (>90%) Final_Crystallization->High_Purity_Product

References

Application Notes and Protocols for Large-Scale Pneumocandin A2 Production using Fed-Batch Culture Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of echinocandin lipopeptides produced by the filamentous fungus Glarea lozoyensis. These natural products are of significant pharmaceutical interest as they are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. Pneumocandin A2, a member of this family, serves as a crucial precursor for the semi-synthesis of next-generation antifungal drugs. The industrial-scale production of this compound is primarily achieved through high-density fed-batch fermentation of G. lozoyensis. This document provides detailed application notes and protocols for the development and implementation of robust fed-batch culture strategies to enhance this compound production.

The successful large-scale production of this compound hinges on a multi-faceted approach that includes strain improvement, optimization of fermentation media and process parameters, and a well-designed fed-batch strategy to overcome substrate inhibition and catabolite repression. These notes will detail key considerations for process development, from inoculum preparation to final product recovery, with a focus on maximizing titer, yield, and productivity.

Data Presentation: Comparison of Fermentation Strategies

The following tables summarize quantitative data from various fermentation strategies for pneumocandin production. While much of the published research focuses on the closely related Pneumocandin B0, the principles and methodologies are directly applicable to optimizing this compound production.

Table 1: Effect of Carbon Source on Pneumocandin B0 Production

Carbon Source CombinationConcentration (g/L)Pneumocandin B0 Titer (mg/L)Biomass (g/L DCW)Reference
Mannitol (B672)80~1500Not Reported[1]
Mannitol + Glucose80 + 20~2500Not Reported[1]
Methyl OleateNot Reported2133Not Reported[1]

Table 2: Influence of Process Parameters on Pneumocandin B0 Production

ParameterConditionEffect on ProductionReference
Temperature23.5 - 25°COptimal for production[1]
Temperature> 28°CInhibits growth[1]
pH< 4.0 or > 8.0Detrimental to product stability[1]
Dissolved Oxygen (DO)> 20% air saturationCritical for optimal production[2]
Dissolved Oxygen (DO)< 20% air saturationSignificant reduction in specific production rate[2]

Table 3: Impact of Adaptive Laboratory Evolution on Pneumocandin B0 Production

StrainPneumocandin B0 Titer (g/L)Increase in PermeabilityReference
Starting Strain (ALE0)~1.6-[3]
Evolved Strain (ALE50)2.13114%[3][4]

Experimental Protocols

Inoculum Development

Objective: To prepare a healthy and actively growing seed culture for inoculation of the production bioreactor.

Materials:

  • Glarea lozoyensis working cell bank (cryopreserved mycelia or spores)

  • Seed Medium (see composition below)

  • Shake flasks (e.g., 250 mL baffled flasks)

  • Incubator shaker

Seed Medium Composition:

ComponentConcentration (g/L)
Glucose40
Soybean Powder20
KH2PO41
FeSO4·7H2O0.01
MnSO4·H2O0.01
ZnSO4·7H2O0.002
CaCl2·2H2O0.001
H3BO30.00056
CuCl2·2H2O0.00025
(NH4)6Mo7O24·4H2O0.00003
Adjust pH to 5.0 before sterilization.

Protocol:

  • Aseptically transfer 1 mL of thawed cryopreserved mycelia or a spore suspension of G. lozoyensis into a 250 mL shake flask containing 50 mL of sterile seed medium.

  • Incubate the flask at 25°C in an incubator shaker at 220 rpm.[4]

  • The seed culture is typically grown for 5-7 days to achieve sufficient biomass for inoculation.[4][5] The morphology of the mycelia should be monitored microscopically to ensure a dispersed, filamentous growth rather than dense pellets, which can be detrimental to mass transfer in the production stage.

Fed-Batch Fermentation in a Bioreactor

Objective: To produce this compound in a controlled bioreactor environment using a fed-batch strategy.

Materials:

  • Production Bioreactor (e.g., 5 L, 50 L, or larger, equipped with pH, DO, temperature, and agitation control)

  • Production Medium (see composition below)

  • Feed Medium (concentrated carbon and nitrogen sources)

  • Sterile air or oxygen-enriched air

  • Antifoam agent

Production Medium Composition:

ComponentConcentration (g/L)
Mannitol80
Glucose20
Peptone20
K2HPO42.5
Adjust pH to 6.8 before sterilization.

Feed Medium Composition (Example):

  • Concentrated solution of Mannitol and/or Glucose (e.g., 400-500 g/L)

  • Concentrated solution of a nitrogen source like peptone or yeast extract (e.g., 100-200 g/L)

Protocol:

  • Sterilize the bioreactor containing the production medium.

  • Aseptically inoculate the production bioreactor with 10% (v/v) of the seed culture.[4]

  • Batch Phase:

    • Set the initial fermentation parameters:

      • Temperature: 25°C[1]

      • pH: Maintain at 6.5-7.0 using automated addition of acid/base.

      • Dissolved Oxygen (DO): Maintain above 20% air saturation by controlling agitation and aeration rate.[2]

    • Monitor cell growth (e.g., by measuring dry cell weight or offline optical density of a filtered sample) and substrate consumption (e.g., using HPLC to measure mannitol and glucose concentrations).

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated nutrient solution when the initial carbon source is nearly depleted. This is a critical step to avoid overflow metabolism and maintain cell productivity.

    • The feeding strategy can be a constant feed rate, an exponential feed rate to maintain a constant specific growth rate, or a feedback control strategy based on an online measurement (e.g., DO spikes, which can indicate carbon source limitation).

    • Continue the fed-batch cultivation for a total of 14-18 days.[5]

  • Sampling and Analysis:

    • Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 12-24 hours).

    • Analyze the samples for:

      • Biomass (Dry Cell Weight)

      • Residual substrate concentrations (Mannitol, Glucose)

      • This compound concentration (using HPLC)

This compound Extraction and Quantification

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Methanol (B129727)

  • Centrifuge

  • HPLC system with a C18 column

  • This compound analytical standard

Protocol:

  • To extract the total pneumocandins (intracellular and extracellular), add an equal volume of methanol to the whole fermentation broth sample.[5]

  • Agitate the mixture for 1 hour at room temperature to ensure complete extraction.[5]

  • Centrifuge the sample to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtered supernatant by HPLC.

  • Quantify the this compound concentration by comparing the peak area to a standard curve generated with the analytical standard.

Mandatory Visualizations

Pneumocandin Biosynthesis Pathway

The biosynthesis of pneumocandins is a complex process involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The pathway starts with the synthesis of the fatty acid side chain by the PKS, followed by the sequential addition of non-proteinogenic amino acids by the NRPS to form the cyclic hexapeptide core.

Pneumocandin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_Final_Assembly Final Assembly Acetyl_CoA Acetyl-CoA PKS_Domains PKS Domains (KS, AT, DH, MT, ER, KR, ACP) Acetyl_CoA->PKS_Domains Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Domains Fatty_Acyl_Chain 10R,12S-dimethylmyristoyl side chain PKS_Domains->Fatty_Acyl_Chain Ligation Ligation Fatty_Acyl_Chain->Ligation Amino_Acids Non-proteinogenic Amino Acids (e.g., hydroxylated prolines, ornithine) NRPS_Assembly NRPS Assembly Line (A, T, C domains) Amino_Acids->NRPS_Assembly Cyclic_Hexapeptide Cyclic Hexapeptide Core Cyclic_Hexapeptide->Ligation Pneumocandin_A2 This compound Ligation->Pneumocandin_A2

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Fed-Batch Process Development

This workflow outlines the key stages in developing and optimizing a fed-batch fermentation process for this compound production.

Fed_Batch_Workflow Strain_Selection Strain Selection & Improvement (e.g., Mutagenesis, Genetic Engineering) Inoculum_Dev Inoculum Development Optimization Strain_Selection->Inoculum_Dev Media_Optimization Batch Medium Optimization (Carbon, Nitrogen, Trace Elements) Inoculum_Dev->Media_Optimization Process_Param_Opt Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Param_Opt Fed_Batch_Strategy Fed-Batch Strategy Development (Feed Composition & Rate) Process_Param_Opt->Fed_Batch_Strategy Scale_Up Scale-Up Studies (Pilot to Production Scale) Fed_Batch_Strategy->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing Final_Product This compound Downstream_Processing->Final_Product

Caption: Workflow for fed-batch process development.

References

Troubleshooting & Optimization

Addressing challenges in the purification of Pneumocandin A2 from A0

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Pneumocandin B0 from A0

Welcome to the technical support center for the purification of Pneumocandin B0. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when separating Pneumocandin B0 from its closely related structural analog, Pneumocandin A0.

A note on nomenclature: The primary challenge in this purification process is the separation of Pneumocandin B0 (the desired precursor for the antifungal drug Caspofungin) from the key impurity, Pneumocandin A0. In this guide, we will refer to the target molecule as Pneumocandin B0.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: Why is my Pneumocandin B0 purity stuck at 75-85% after crystallization?

Answer: Achieving purity levels above 75-85% for Pneumocandin B0 through crystallization alone is extremely difficult.[1][2] This is because Pneumocandin A0, along with other related isomers like C0, co-crystallizes with Pneumocandin B0 due to their similar molecular structures. Repetitive crystallization steps beyond this point typically lead to a very slight increase in purity at the cost of significant product loss.[1][2] For higher purity, chromatographic methods are necessary.[1][2]

Question 2: My column chromatography is not separating Pneumocandin A0 and B0 effectively. What are the common causes?

Answer: Ineffective separation of Pneumocandin A0 and B0 during column chromatography can stem from several factors:

  • Incorrect Stationary Phase: The choice of adsorbent is critical. Neutral alumina (B75360) and silica (B1680970) gel are commonly used for this separation.[1][2][3]

  • Inappropriate Mobile Phase: Normal phase chromatography with a very specific mobile phase composition is known to provide the best resolution between these isomers.[4][1][2] A slight variation in solvent ratios can significantly impact separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping peaks. A recommended sample load for one method using polymer particles is 10 mg per mL of chromatographic media.[5]

  • Incorrect Elution Strategy: A successful strategy often involves a multi-step elution process. First, a solvent system is used to selectively elute impurities, particularly Pneumocandin A0.[1][3] This is followed by a different solvent composition to elute the high-purity Pneumocandin B0.[1][2][3]

Question 3: I am experiencing significant product loss during the purification process. How can I improve my yield?

Answer: Product loss can occur at multiple stages. Here are some strategies to improve yield:

  • Minimize Repetitive Crystallizations: As mentioned, repeated crystallization offers diminishing returns in purity and leads to substantial product loss.[1][2] Rely on a single crystallization step to achieve moderate purity (75-85%) before moving to chromatography.

  • Optimize Extraction: Ensure efficient extraction from the fermentation broth using appropriate solvents like n-butanol.[1] Subsequent washing of the extract with an immiscible solvent (like water) can remove polar impurities early on, improving the quality of the material loaded onto the column.[1][3]

  • Monitor Fractions Carefully: During chromatography, collect smaller fractions and analyze them by HPLC to accurately pool the fractions containing high-purity Pneumocandin B0, avoiding fractions that are cross-contaminated with A0.

Question 4: My final product has a brownish color. What is the cause and how can I remove it?

Answer: The coloration is likely due to UV-inactive colored impurities from the fermentation broth. A common and effective method to remove these impurities is to treat the solvent extract with activated charcoal before the initial crystallization step.[1][3] This charcoalization step adsorbs many of the colored impurities, leading to a lighter-colored final product.

Frequently Asked Questions (FAQs)

What is the fundamental challenge in separating Pneumocandin A0 from B0? The primary challenge lies in their structural similarity. Pneumocandin A0 and B0 are isomers, differing subtly in their molecular structure. This makes them difficult to separate using simple unit operations like crystallization.[4][1][2]

What is a realistic target purity for Pneumocandin B0 after chromatography? With an optimized chromatographic process, it is realistic to achieve a purity of greater than 90%.[1][2][3] Some specialized methods using polymer-based media have reported achieving purities of over 95%.[5]

Can this purification problem be solved upstream? Yes. A highly effective, albeit advanced, solution is to prevent the formation of Pneumocandin A0 during fermentation. This has been successfully demonstrated by knocking out the GLOXY4 gene in the producing fungus, Glarea lozoyensis.[6][7] This genetic modification blocks the biosynthetic pathway for Pneumocandin A0, leading to the exclusive production of Pneumocandin B0 and greatly simplifying the downstream purification process.[7]

What analytical methods are recommended for monitoring the purification? High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of Pneumocandin B0 and detecting the presence of A0 and other impurities throughout the purification process.[1][5] For initial identification of the compounds in fermentation extracts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[8]

Data Presentation

Table 1: Typical Purity and Yield at Different Purification Stages

Purification StageStarting Material PurityAchievable PurityReported YieldKey Reference
Initial Crystallization20-40% (from extract)75-85%88% (in one example)[1][3]
Column Chromatography (Alumina/Silica)75-85%>90%Not specified[1][2][3]
Column Chromatography (Polymer Media)Not specified>95%>65% (total yield)[5]

Table 2: Example Chromatographic Conditions

ParameterMethod 1: Alumina ColumnMethod 2: Polymer Particles (UniPSA30-300)
Stationary Phase Neutral AluminaUniPSA30-300 Polymer Particles
Loading Solid product dissolved in methanol (B129727) (~25g/L)10 mg / mL of media
Elution Strategy Stepwise gradient. e.g., 1) Water to elute polar impurities, 2) Water/Methanol gradient, 3) 100% Methanol to elute pure B0.Isocratic elution with 30%, 65%, or 70% ethanol (B145695) solution.
Flow Rate Not specified1.5 Bed Volumes / hour
Key Reference [1][2][5]

Experimental Protocols

Protocol 1: General Purification of Pneumocandin B0 (based on patent literature)

This protocol outlines a multi-step process to purify Pneumocandin B0 to >90% purity.

  • Solvent Extraction: Extract the Pneumocandin-containing fermentation broth with a suitable alcohol, such as n-butanol. Pool the extract layers.

  • Washing & Charcoalization: Concentrate the pooled extract under vacuum. Wash the concentrate with an immiscible solvent (e.g., water) to remove polar impurities. Treat the organic layer with activated charcoal to remove colored impurities, followed by filtration.

  • Initial Crystallization: Concentrate the filtered organic layer further. Add an anti-solvent (e.g., acetone) dropwise to induce crystallization of the crude product. Cool the mixture to enhance precipitation. Filter and dry the solid product. At this stage, purity is typically 75-85%.

  • Column Chromatography: a. Prepare a column with a suitable adsorbent, such as neutral alumina or silica gel. b. Dissolve the crystallized solid in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column. c. Begin elution with a solvent system designed to remove more polar impurities and Pneumocandin A0. A common starting point is water, followed by a shallow gradient of an organic solvent like methanol in water. d. Monitor the eluate using HPLC. e. Increase the organic solvent concentration (e.g., to 100% methanol) to elute the Pneumocandin B0. f. Collect fractions and analyze for purity via HPLC.

  • Final Crystallization: Pool the high-purity fractions, concentrate them, and crystallize the final product to obtain Pneumocandin B0 as a solid with >90% purity.

Visualizations

Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification cluster_output Final Product Fermentation Fermentation Broth (Pneumocandin A0 & B0) Extraction Solvent Extraction (e.g., n-Butanol) Fermentation->Extraction Washing Washing & Charcoal Treatment Extraction->Washing Crystallization1 Initial Crystallization (Purity: 75-85%) Washing->Crystallization1 Chromatography Column Chromatography (Alumina or Silica Gel) Crystallization1->Chromatography Key Separation Step Pooling Fraction Pooling (HPLC Guided) Chromatography->Pooling Crystallization2 Final Product Crystallization Pooling->Crystallization2 FinalProduct High-Purity Pneumocandin B0 (>90%) Crystallization2->FinalProduct

Caption: General workflow for the purification of Pneumocandin B0.

Troubleshooting_Logic Start Problem: Poor Separation of A0 and B0 CheckStationary Is Stationary Phase Correct? (Alumina/Silica) Start->CheckStationary CheckMobile Is Mobile Phase Optimized? Start->CheckMobile CheckLoad Is Column Overloaded? Start->CheckLoad CheckStationary->CheckMobile Yes Sol_Stationary Use Neutral Alumina or Silica Gel CheckStationary->Sol_Stationary No CheckMobile->CheckLoad Yes Sol_Mobile Perform Gradient Optimization CheckMobile->Sol_Mobile No Sol_Load Reduce Sample Load (e.g., <10mg/mL) CheckLoad->Sol_Load Yes

Caption: Troubleshooting logic for chromatographic separation issues.

References

Technical Support Center: Enhancing the Stability and Solubility of Pneumocandin A2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental stages of improving the stability and solubility of Pneumocandin A2 derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: My this compound derivative has very low aqueous solubility. What are my initial options?

A1: Poor aqueous solubility is a common characteristic of the echinocandin class of compounds.[1] Several strategies can be employed to address this issue, ranging from simple formulation adjustments to more complex chemical modifications.

  • Initial Troubleshooting:

    • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Experiment with a range of pH values to determine the optimal solubility profile for your derivative.

    • Co-solvents: The use of co-solvents can enhance solubility. Common choices include ethanol, methanol, Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol (PEG).[2][3] However, be mindful of their potential toxicity in biological assays.

    • Sonication: Applying ultrasonic energy can help dissolve the compound, especially when preparing stock solutions in solvents like DMSO.

  • Advanced Strategies:

    • Chemical Modification: Introducing polar or ionizable functional groups can significantly improve aqueous solubility. A notable example is the addition of an aminoethyl ether at the hemiaminal position, which has been shown to yield water-soluble derivatives.

    • Formulation Approaches: Consider advanced formulation techniques such as the preparation of solid dispersions, complexation with cyclodextrins, or the use of lipid-based delivery systems. These are detailed further in the protocols section.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium.

  • Troubleshooting Steps:

    • Determine the Kinetic Solubility: Before proceeding with your main experiments, it is crucial to determine the kinetic solubility of your compound in the specific buffer you are using. A detailed protocol for a turbidimetric kinetic solubility assay is provided below.

    • Lower the Final Concentration: Ensure that the final concentration of your compound in the assay does not exceed its determined kinetic solubility.

    • Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

    • Control Temperature: Maintain the temperature of the aqueous buffer at the experimental temperature (e.g., 37°C for cell-based assays) before adding the stock solution to avoid "cold shock" precipitation.

Stability Challenges

Q3: My this compound derivative appears to be degrading in my aqueous formulation. What are the likely degradation pathways?

A3: Echinocandins, including this compound derivatives, are susceptible to chemical degradation in aqueous solutions, particularly at physiological pH.[4] The primary degradation pathway involves the hydrolysis of the hemiaminal or aminal linkage within the cyclic peptide core. This leads to a ring-opening event, forming a linear peptide with a terminal amide and a reactive aldehyde. This initial degradation product can then undergo further degradation.

Q4: How can I assess the stability of my this compound derivative under different conditions?

A4: A forced degradation study is the recommended approach to systematically evaluate the stability of your compound. This involves subjecting the compound to a variety of stress conditions more severe than typical storage conditions to accelerate degradation.

  • Key Stress Conditions to Test:

    • Acid and Base Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

    • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Incubation at elevated temperatures in both solid and solution states.

    • Photostability: Exposure to UV and visible light.

A detailed protocol for conducting a forced degradation study and a stability-indicating HPLC method are provided in the "Experimental Protocols" section.

Q5: What strategies can I use to improve the chemical stability of my derivative?

A5:

  • Chemical Modification: Structural modifications can significantly enhance stability. For example, replacing the unstable hemiaminal with a choline (B1196258) aminal ether has been shown to dramatically increase stability in plasma and aqueous solutions.[5]

  • pH Optimization: The degradation of echinocandins is often pH-dependent. Maintaining the formulation at a slightly acidic pH (e.g., pH 4.5-5.5) can improve stability.[6][7]

  • Lyophilization: Freeze-drying can be an effective method to stabilize the compound for long-term storage by removing water. A general lyophilization protocol is outlined below.

  • Excipient Selection: The choice of excipients in a formulation can impact stability. For instance, certain buffers like acetate (B1210297) and lactate (B86563) can help maintain an optimal pH.[6][7]

Quantitative Data on Pneumocandin Derivatives and Related Compounds

Table 1: Solubility of Pneumocandin B0 and Caspofungin in Various Solvents

CompoundSolventSolubilityReference
Pneumocandin B0DMSOSoluble[8]
EthanolSoluble[8]
Caspofungin (acetate)WaterFreely Soluble[2]
MethanolFreely Soluble[2]
EthanolSlightly Soluble (~20 mg/mL)[2][3]
DMSO~25 mg/mL[3]
PBS (pH 7.2)~3 mg/mL[3]

Table 2: Stability of a Novel Echinocandin (CD101) in Various Media

This data for the novel echinocandin CD101 illustrates the enhanced stability that can be achieved through chemical modification.

MediumTemperatureIncubation Time% RemainingReference
Rat Plasma37°C44 hours91%[5][6]
Dog Plasma37°C44 hours79%[5][6]
Monkey Plasma37°C44 hours94%[5][6]
Human Plasma37°C44 hours93%[5][6]
PBS37°C44 hours96%[5][6]
5% DextroseRoom Temperature15 months>98%[6][7]
0.9% SalineRoom Temperature12 months>98%[6][7]
Sterile WaterRoom Temperature18 months>98%[6][7]
Acetate Buffer (pH 4.5)40°C6-9 months>93%[6][7]
Lactate Buffer (pH 4.5)40°C6-9 months>95%[6][7]

Experimental Protocols

1. Protocol for Turbidimetric Kinetic Solubility Assay

This high-throughput assay is used to determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

  • Materials:

    • This compound derivative

    • Anhydrous DMSO

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • 96-well microtiter plates (clear bottom)

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 620 nm

  • Methodology:

    • Prepare Stock Solutions: Create a series of stock solutions of the test compound in DMSO at a range of concentrations (e.g., 3-fold serial dilutions from a 10 mM stock).

    • Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO stock solution into the wells of a 96-well plate. Include a DMSO-only control.

    • Add Buffer: Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 2%).

    • Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

    • Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

    • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO-only control.

2. Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and establish the intrinsic stability of the this compound derivative.

  • Materials:

    • This compound derivative

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade water, acetonitrile, and methanol

    • Appropriate buffers (e.g., phosphate, acetate)

    • HPLC system with a UV or PDA detector

    • Photostability chamber

  • Methodology:

    • Sample Preparation: Prepare solutions of the compound in the appropriate stressor solutions. A typical starting concentration is 1 mg/mL.

    • Acid Hydrolysis: Mix the compound with 0.1 M HCl and incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the compound with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix the compound with a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see protocol below). Compare the chromatograms to that of an unstressed control to identify and quantify degradation products.

3. Protocol for a Stability-Indicating HPLC Method

This method is used to separate and quantify the parent compound from its degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent compound.

Visualizations

Experimental and Logical Workflows

G

Caption: Troubleshooting workflows for solubility and stability issues.

Pneumocandin Biosynthetic Pathway

G

Caption: Simplified biosynthetic pathway of Pneumocandins.[9]

Generalized Echinocandin Degradation Pathway

G

Caption: Primary degradation pathway for echinocandins in aqueous solution.[4]

References

Troubleshooting contamination in Glarea lozoyensis cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glarea lozoyensis cultures. Our goal is to help you identify and resolve common contamination issues that may arise during your experiments.

Troubleshooting Guide: Contamination in Glarea lozoyensis Cultures

Contamination is a frequent challenge in microbial fermentation. Below is a guide to help you identify and address common contamination issues in your Glarea lozoyensis cultures.

Observed Problem Potential Contaminant Likely Causes Recommended Solutions
Cloudy or discolored media, sometimes with a foul odor. Rapid change in pH.Bacteria- Improper sterilization of media or equipment.- Non-sterile inoculation technique.[1]- Review and validate sterilization protocols (autoclave at 121°C for at least 15-20 minutes).[2]- Strengthen aseptic techniques during all handling steps.- Consider adding broad-spectrum antibiotics to the media as a preventative measure if the issue persists.[3]
Fuzzy, cottony, or powdery growth on the surface of the culture, often green, black, white, or orange.Molds (Penicillium, Aspergillus, Trichoderma)- Airborne spores from the laboratory environment.- Inadequate air filtration (HEPA filters).- Contaminated starting culture or inoculum.- Work in a laminar flow hood or biological safety cabinet.- Minimize exposure of sterile media and cultures to open air.- If contamination is localized, attempt to subculture a clean portion of the G. lozoyensis mycelium to a fresh plate.
Creamy or pasty colonies, sometimes with a bread-like odor. Media may become cloudy.Yeasts- Airborne yeast cells.- Contamination from human contact (e.g., skin, breath).- Improperly sterilized sugar solutions.- Enhance personal hygiene: wear gloves, a lab coat, and a face mask.- Ensure all media components, especially heat-sensitive ones like sugars, are properly sterilized (e.g., by filtration).[4]- Use antifungal agents that are less effective against filamentous fungi if the problem is persistent and specific to yeast.

Frequently Asked Questions (FAQs)

Q1: How can I visually distinguish between bacterial, mold, and yeast contamination in my Glarea lozoyensis culture?

A1: Bacterial colonies typically appear as wet, shiny, or slimy spots on the agar (B569324) surface and can cause the liquid culture to become uniformly turbid.[5] Molds, on the other hand, form fuzzy, filamentous growths that can be various colors (e.g., green, black, white).[5] Yeast colonies often look creamy and opaque, similar to bacterial colonies, but may have a characteristic "bready" smell.[5] In liquid culture, yeasts can cause uniform turbidity or form a sediment at the bottom of the flask.

Q2: What are the first steps I should take if I suspect my Glarea lozoyensis culture is contaminated?

A2: Immediately isolate the suspected culture to prevent cross-contamination to other experiments. Visually inspect the culture for signs of contamination as described above. Prepare a wet mount of the suspected contaminant and observe it under a microscope to help identify the type of microorganism. Based on your initial observations, you can decide on the appropriate course of action, which may include discarding the culture, attempting to rescue it by sub-culturing, or using antimicrobial agents.

Q3: Can I use antibiotics or antifungals to clean up a contaminated culture?

A3: While it is possible, it is generally considered a last resort.

  • Antibiotics: Can be used to eliminate bacterial contamination, but they will not affect fungal or yeast contaminants.[6] Some commonly used antibiotics in fungal cultures include chloramphenicol, gentamicin, and streptomycin.[3][7] It's important to note that some antibiotics can also have an inhibitory effect on the growth of your production fungus.

  • Antifungals: These can be used to combat yeast or mold contamination. However, since G. lozoyensis is a fungus, the antifungal agent may also inhibit its growth. Selective use of antifungals that are less potent against filamentous fungi may be an option for yeast contamination.

In most cases, it is best to discard the contaminated culture and start a new one from a clean stock.

Q4: What are the optimal culture conditions for Glarea lozoyensis to minimize the risk of contamination?

A4: Maintaining optimal growth conditions for G. lozoyensis can help it outcompete potential contaminants. The optimal temperature for pneumocandin B0 production is between 23.5 and 25°C, and the fungus is unable to grow at 28°C or above.[8] The pH of the culture medium should be maintained, as a pH below 4.0 or above 8.0 can negatively affect the stability of pneumocandin B0.[8]

Experimental Protocols

Protocol 1: Preparation and Sterilization of Culture Media for Glarea lozoyensis

This protocol outlines the preparation of seed and fermentation media for Glarea lozoyensis.

Seed Medium Composition (per liter):

  • Glucose: 40 g

  • Soybean powder: 20 g

  • KH₂PO₄: 1 g

  • Trace element solution: 10 ml

  • Adjust initial pH to 5.0[9]

Fermentation Medium Composition (per liter):

  • Mannitol: 80 g

  • Glucose: 20 g

  • Peptone: 20 g

  • K₂HPO₄: 2.5 g

  • Adjust initial pH to 6.8[10]

Procedure:

  • Weigh out all components and dissolve them in distilled water.

  • Adjust the pH to the desired value using HCl or NaOH.

  • Dispense the media into appropriate culture vessels (e.g., flasks, bioreactors).

  • Sterilize the media by autoclaving at 121°C (15 psi) for 15-20 minutes.[2]

  • Allow the media to cool to room temperature before inoculation.

Protocol 2: Microscopic Identification of Contaminants

This protocol describes the preparation of a wet mount for microscopic examination of potential contaminants.

Materials:

  • Microscope slides

  • Coverslips

  • Sterile inoculation loop or pipette tip

  • Sterile water or saline

  • Microscope

Procedure:

  • Place a drop of sterile water or saline onto a clean microscope slide.

  • Using a sterile inoculation loop or pipette tip, aseptically transfer a small amount of the suspected contaminant from the culture to the drop of water on the slide.

  • Gently mix to disperse the cells.

  • Carefully place a coverslip over the drop, avoiding air bubbles.

  • Examine the slide under the microscope at different magnifications (e.g., 100x, 400x).

  • Observe the morphology of the cells to identify them as bacteria (e.g., cocci, bacilli), yeast (e.g., budding cells), or mold (e.g., hyphae, spores).[11]

Data Presentation

Table 1: Effect of Carbon Source on Glarea lozoyensis Biomass and Pneumocandin B0 Production
Carbon Source (80 g/L)Biomass (g/L)Pneumocandin B0 Yield (mg/L)% Increase in Biomass% Increase in Pneumocandin B0 Yield
Glucose43.62 ± 1.52730.76 ± 33.52--
Fructose49.60 ± 2.351130.89 ± 48.4913.71%54.76%
Data from a comparative transcriptomics analysis of G. lozoyensis responses to different carbon sources.[12]
Table 2: Effect of SDS Addition on Pneumocandin B0 Production in Extractive Batch Fermentation
TreatmentTotal Pneumocandin B0 (mg/L)Extracellular Pneumocandin B0 (mg/L)% Increase in Total Yield% Increase in Extracellular Yield
Conventional Batch Fermentation1837.21228.67--
Extractive Batch Fermentation (1.0 g/L SDS added on day 13)2528.67580.3337.63%153.78%
Data from a study on the effect of SDS on the release of intracellular pneumocandin B0.[13][14]

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow Start Suspected Contamination in Glarea lozoyensis Culture Visual_Inspection Visual Inspection (Turbidity, Colonies, Mycelial Growth) Start->Visual_Inspection Microscopy Microscopic Examination (Wet Mount) Visual_Inspection->Microscopy Identify_Contaminant Identify Contaminant Type Microscopy->Identify_Contaminant Bacterial Bacterial Contamination Identify_Contaminant->Bacterial Bacteria Identified Fungal Fungal/Yeast Contamination Identify_Contaminant->Fungal Fungus/Yeast Identified Action_Bacterial Action for Bacterial Contamination: - Discard Culture (Recommended) - Attempt Rescue (Subculture or Antibiotics) Bacterial->Action_Bacterial Action_Fungal Action for Fungal/Yeast Contamination: - Discard Culture (Recommended) - Attempt Rescue (Subculture) Fungal->Action_Fungal Review_Protocols Review and Reinforce Aseptic Techniques & Sterilization Action_Bacterial->Review_Protocols Action_Fungal->Review_Protocols

Caption: A workflow for troubleshooting contamination in Glarea lozoyensis cultures.

Aseptic_Technique_Workflow Aseptic Technique Workflow for Glarea lozoyensis Culture Start Prepare Workspace (Laminar Flow Hood) Sterilize_Tools Sterilize Tools (e.g., Flaming Inoculation Loop) Start->Sterilize_Tools Prepare_Media Prepare Sterile Media and Culture Vessels Start->Prepare_Media Inoculation Inoculate G. lozoyensis (Minimize Exposure Time) Sterilize_Tools->Inoculation Prepare_Media->Inoculation Incubation Incubate at Optimal Conditions (23.5-25°C) Inoculation->Incubation Monitor Monitor Daily for Growth and Signs of Contamination Incubation->Monitor Pure_Culture Pure Culture Monitor->Pure_Culture No Contamination Contaminated Contamination Detected Monitor->Contaminated Contamination

Caption: A workflow illustrating proper aseptic techniques for culturing Glarea lozoyensis.

References

Technical Support Center: Optimizing Downstream Processing of Pneumocandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the downstream processing of Pneumocandin A2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the downstream processing of this compound?

The purification of this compound from fermentation broth is a multi-step process designed to remove polar and non-polar impurities. The primary stages include:

  • Extraction: Isolating this compound from the fermentation broth using a suitable organic solvent.

  • Washing: Removing water-soluble impurities from the organic extract.

  • Charcoal Treatment (Charcoalization): Adsorbing colored and UV-inactive impurities.

  • Concentration and Filtration: Reducing the volume of the extract and removing particulate matter.

  • Crystallization: Precipitating this compound from the concentrated extract to significantly increase purity. This can be a multi-stage process.

  • Column Chromatography: Further purifying the product by separating it from closely related impurities.[1][2][3]

  • Final Crystallization and Drying: Obtaining the final high-purity product in a solid form.

Q2: What is a typical overall yield and purity I can expect from the downstream process?

The overall yield and final purity can vary depending on the specific process employed. Two common process variations show the following outcomes:

  • Process 1 (Crystallization-centric): This process can yield between 55-70% of this compound with a final purity of 75-82%.[2]

  • Process 2 (Chromatography-inclusive): This process, which includes a column chromatography step, can result in a yield of 45-55% with a higher final purity of 90-93%.[1][2]

Q3: Which solvents are recommended for the extraction and crystallization steps?

  • Extraction: Alcohols such as n-butanol, sec-butanol, tertiary-butanol, and n-propanol are effective for extracting this compound from the fermentation broth.[1][2]

  • Crystallization (Antisolvent): Acetone (B3395972) is a commonly used antisolvent to induce the crystallization of this compound from the concentrated n-butanol extract.[3] Other potential antisolvents include acetonitrile (B52724) and ethyl acetate (B1210297).[3]

Q4: How critical are the fermentation conditions for successful downstream processing?

Upstream fermentation conditions significantly impact the impurity profile, which in turn affects the efficiency and complexity of downstream processing. Factors such as dissolved oxygen levels and temperature during fermentation can influence the production of unwanted Pneumocandin analogs. A well-controlled fermentation process is crucial for minimizing these impurities, which can simplify the purification process.

Q5: What are the major impurities I should be aware of during this compound purification?

The primary impurities encountered during this compound purification are its structural isomers, Pneumocandin A0 and C0. These closely related compounds can be challenging to separate due to their similar chemical properties.[2]

Troubleshooting Guides

Low Yield or Purity During Extraction and Washing
Issue Potential Cause Troubleshooting Action
Low product recovery in the organic phase after extraction. Inefficient phase separation or suboptimal solvent-to-broth ratio.Ensure complete phase separation before collecting the organic layer. Optimize the solvent-to-broth ratio; typically, multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.
Purity does not significantly increase after water wash. Insufficient washing or formation of emulsions.Increase the volume of water used for washing or perform multiple washes. A 1:1 (w/w) water wash of an n-butanol extract has been shown to increase purity from 22.8% to 38%.[2] If an emulsion forms, consider centrifugation to break it.
Significant product loss in the aqueous wash phase. The pH of the wash water may be unfavorable, leading to partitioning of the product into the aqueous phase.While not explicitly detailed in the provided results, monitoring and adjusting the pH of the wash water can help minimize product loss.
Issues During Crystallization
Issue Potential Cause Troubleshooting Action
Formation of a wet paste or oily precipitate instead of solid crystals. The addition rate of the antisolvent is too slow.Increase the addition rate of the antisolvent. A controlled, steady addition is crucial for forming a solid powder.[1][2][3]
Low purity of the crystallized product. The addition rate of the antisolvent is too fast, causing impurities to co-precipitate.Decrease the addition rate of the antisolvent. A slower addition allows for more selective crystallization of this compound.[1][2][3] For instance, adding 5 volumes of acetone over 4-6 hours is a suggested starting point.[3]
Difficulty in achieving purity above 85% with crystallization alone. Presence of closely related impurities (e.g., Pneumocandin A0, C0) that are difficult to separate by crystallization.Multiple crystallization steps may be necessary. For example, a third crystallization was required to increase purity to 81.23% from a lower purity starting material.[3] For higher purity, a subsequent column chromatography step is recommended.[2]
Low yield after crystallization. Crystallization temperature is too high, increasing the solubility of the product in the mother liquor.Perform the crystallization at a lower temperature, such as 0-10°C, to decrease the solubility of this compound and improve the yield.[2][3]
Challenges in Column Chromatography
Issue Potential Cause Troubleshooting Action
Poor separation of this compound from its isomers. Suboptimal stationary phase or mobile phase composition.Neutral alumina (B75360) or silica (B1680970) gel are effective stationary phases.[2][3] For mobile phase, a mixture of ethyl acetate, methanol, and water has been used with silica gel.[4] For HILIC, a mobile phase of ammonium (B1175870) acetate in water and acetonitrile can be effective.[5]
Low product recovery from the column. Irreversible binding of the product to the stationary phase or elution with a solvent of insufficient strength.Ensure the chosen elution solvent is strong enough to desorb the product. Stepwise or gradient elution can help in selectively eluting impurities first, followed by the product.
Product elutes with low purity. Column overloading or improper packing.Reduce the amount of material loaded onto the column. Ensure the column is packed uniformly to prevent channeling.

Data on Process Performance

The following tables summarize quantitative data from various stages of the this compound downstream process.

Table 1: Purity and Yield Improvements Through Washing and Charcoal Treatment

Process Step Starting Purity Ending Purity Product Recovery Reference
First Water Wash (1:1 w/w)22.8%38%97.6%[2]
Second Water Wash (3:1 w/w)26.7% (in a pooled extract)60%92.8%[1]
Charcoal Treatment & Filtration60%~70%95% (in filtrate)[2]

Table 2: Impact of Crystallization on Purity and Yield

Crystallization Stage Starting Purity Ending Purity Product Yield Reference
Single Crystallization~69%78.6%88%[1][6]
Third Crystallization67%81.23%-[3]

Table 3: Purity Profile of Fractions from Column Chromatography (Neutral Alumina)

Fraction(s) Purity Reference
185.08%[1]
286.5%[1]
3-5~88.3%[1]
6-1090-91.8%[1]
11-1492-93.7%[1]
1591.99%[1]

Experimental Protocols

Protocol 1: Crystallization of this compound

This protocol describes a typical crystallization process using an antisolvent.

  • Preparation: Take the concentrated n-butanol extract of this compound in a jacketed vessel.

  • Antisolvent Addition: Begin the slow, dropwise addition of acetone (antisolvent) at room temperature. The flow rate should be controlled, for example, at 0.66 ml/min, to add approximately 5 volumes of acetone over 4-6 hours.[1][3]

  • Initiation of Cooling: After adding 2-3 volumes of acetone, the solution will be near saturation. At this point, start cooling the vessel to a temperature between 0-10°C.[2][3]

  • Precipitation: As the cooling and antisolvent addition continue, this compound will precipitate out of the solution.

  • Completion and Filtration: Continue adding the remaining acetone. Once the addition is complete, filter the solid product using vacuum filtration.

  • Drying: Dry the solid product under vacuum at 40°C for 24 hours.[2]

Protocol 2: Column Chromatography on Neutral Alumina

This protocol outlines the purification of partially purified this compound using column chromatography.

  • Column Preparation: Pack a chromatography column with neutral alumina as the adsorbent.

  • Loading: Dissolve the solid this compound (with a purity of approximately 75-80%) in a suitable solvent and load it onto the column.

  • Elution of Impurities: Begin elution with a solvent system that is more selective for impurities. For example, passing one column volume of water can be used to elute impurities.[1]

  • Elution of Product: Change the mobile phase to a solvent that is selective for this compound, such as 100% methanol, to elute the product.[1]

  • Fraction Collection: Collect the eluate in fractions.

  • Purity Analysis: Analyze the purity of each fraction using a suitable analytical method like HPLC.

  • Pooling and Concentration: Pool the fractions with the desired purity (e.g., >90%) and concentrate them.

  • Final Crystallization: Crystallize the product from the concentrated, pooled fractions to obtain a high-purity solid.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general guideline for the purity analysis of this compound.

  • Column: Use a silica gel column (e.g., KR60-SIL) for normal-phase chromatography or a HILIC column (e.g., Supelco Ascentis Express HILIC) for hydrophilic interaction chromatography.[4][5]

  • Mobile Phase:

    • For normal-phase on silica gel: An isocratic mobile phase of ethyl acetate-methanol-water (e.g., 84:9:7, v/v/v) can be used.[4]

    • For HILIC: A mobile phase consisting of 15% v/v 0.1% w/w ammonium acetate at pH 4.5 and 85% v/v acetonitrile can be used.[5]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the column.

  • Detection: Use a UV detector to monitor the elution of the compounds.

  • Data Analysis: Integrate the peak areas to determine the relative purity of this compound.

Process Visualizations

Downstream_Processing_Workflow Fermentation Fermentation Broth Extraction Solvent Extraction (n-Butanol) Fermentation->Extraction Washing Water Wash Extraction->Washing Removes polar impurities Charcoal Charcoal Treatment Washing->Charcoal Removes colored impurities Concentration1 Concentration & Filtration Charcoal->Concentration1 Crystallization1 Crystallization 1 (Purity: 75-85%) Concentration1->Crystallization1 Chromatography Column Chromatography (Alumina/Silica) Crystallization1->Chromatography For higher purity Concentration2 Concentration of High-Purity Fractions Chromatography->Concentration2 Crystallization2 Final Crystallization (Purity: >90%) Concentration2->Crystallization2 Drying Drying Crystallization2->Drying FinalProduct High-Purity This compound Drying->FinalProduct

Caption: General workflow for the downstream processing of this compound.

Crystallization_Troubleshooting Start Initiate Crystallization Observation Observe Precipitate Start->Observation Solid Solid Powder (Good) Observation->Solid Ideal Outcome Paste Wet Paste / Oily Observation->Paste Problem CheckPurity Check Purity Solid->CheckPurity CheckRate Check Antisolvent Addition Rate Paste->CheckRate TooSlow Too Slow CheckRate->TooSlow Is it...? TooFast Too Fast CheckRate->TooFast Is it...? IncreaseRate Increase Addition Rate TooSlow->IncreaseRate DecreaseRate Decrease Addition Rate TooFast->DecreaseRate LowPurity Low Purity CheckPurity->LowPurity Problem GoodPurity Acceptable Purity CheckPurity->GoodPurity Ideal Outcome LowPurity->CheckRate

References

Technical Support Center: Optimizing Pneumocandin A2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the cost of Pneumocandin A2 production.

Frequently Asked Questions (FAQs)

Q1: Our fermentation of wild-type Glarea lozoyensis produces a mixture of pneumocandins, with Pneumocandin A0 being the most abundant. How can we increase the yield of a specific pneumocandin and reduce purification costs?

A1: In wild-type Glarea lozoyensis, Pneumocandin A0 is the major product, while Pneumocandin B0 is a minor component.[1] The presence of multiple, structurally similar pneumocandins significantly increases the complexity and cost of downstream purification.[2][3] A key strategy to reduce these costs is to genetically engineer the producing strain to exclusively produce a single desired pneumocandin.

For instance, to produce Pneumocandin B0 exclusively, the GLOXY4 gene can be disrupted.[1][4] This gene is responsible for the l-leucine (B1674790) cyclization to form 4S-methyl-l-proline, a precursor for Pneumocandin A0.[1] Knocking out GLOXY4 abolishes Pneumocandin A0 production and redirects the metabolic flux towards Pneumocandin B0.[1][4] This one-step genetic manipulation can create a high-yield production strain of a single, desired product, thereby simplifying downstream processing.[1]

Q2: What are the key metabolic engineering strategies to enhance the overall titer of pneumocandins?

A2: To increase the overall production of pneumocandins, several metabolic engineering strategies can be employed:

  • Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding rate-limiting enzymes in the pneumocandin biosynthetic pathway can significantly boost production. For example, overexpressing the thioesterase GLHYD, two cytochrome P450s (GLP450s), and the chorismate synthase GLCS has been shown to increase Pneumocandin B0 titer.[5]

  • Knockout of Competing Pathways: Eliminating metabolic pathways that compete for precursors with pneumocandin biosynthesis can redirect metabolic flux towards your product. Knocking out the gene clusters responsible for producing 6-methylsalicylic acid and pyranidine E are effective strategies.[5]

  • Overexpression of Transcriptional Activators: Global transcriptional activators can upregulate the entire biosynthetic gene cluster. Overexpression of GLHYP has been shown to enhance Pneumocandin B0 production.[5]

A combinatorial approach implementing these strategies has been reported to increase the Pneumocandin B0 titer by 108.7% to 2.63 g/L in shake-flask experiments.[5]

Q3: How can we optimize the fermentation medium to reduce raw material costs and improve yield?

A3: Fermentation medium optimization is a critical factor in reducing production costs. Key considerations include the choice of carbon and nitrogen sources, as well as precursor supplementation.

  • Carbon and Nitrogen Sources: The combination of mannitol (B672) and glucose as co-fermentation carbon sources has been shown to increase Pneumocandin B0 yield by 65%.[6] For nitrogen sources, the use of cottonseed powder in the seed culture medium can lead to a 23% enhancement in production.[6]

  • Precursor Feeding: Supplementing the medium with specific amino acid precursors can enhance the production of the desired pneumocandin and reduce the formation of unwanted side products.[2] For example, adding L-Proline at a concentration of 5-10 g/L can inhibit the formation of the side-product Pneumocandin C0, thereby increasing the yield of Pneumocandin B0.[2]

Quantitative Data on Fermentation Optimization

Optimization StrategyEffect on Pneumocandin B0 ProductionReference
Mannitol and Glucose as co-carbon sources65% increase in yield[6]
Cottonseed powder as nitrogen source23% enhancement in production[6]
L-Proline (5-10 g/L) supplementationIncreased yield by hindering Pneumocandin C0 formation[2]
Response Surface Methodology for media optimization42% increase in content, reaching 1840 mg/L[6]
Use of methyl-oleate as a carbon sourceResulted in the highest titre of 2133 mg/L for Echinocandin B[6]

Troubleshooting Guides

Problem: Low Pneumocandin Titer

Possible CauseSuggested Solution
Suboptimal Fermentation Conditions Optimize temperature and pH. The optimal temperature for Pneumocandin B0 production is between 23.5 and 25°C.[6] The pH of the culture medium should be maintained between 4.0 and 8.0 to ensure product stability.[6]
Precursor Limitation Supplement the fermentation medium with precursor amino acids like L-Proline.[2]
Competing Metabolic Pathways Genetically engineer the production strain to knock out competing pathways such as those for 6-methylsalicylic acid and pyranidine E.[5]
Low Expression of Biosynthetic Genes Overexpress rate-limiting enzymes and global transcriptional activators within the pneumocandin biosynthetic gene cluster.[5]

Problem: High Levels of Impurities and Side Products

Possible CauseSuggested Solution
Production of Multiple Pneumocandin Analogs Genetically modify the strain to produce a single desired analog. For example, disrupt the GLOXY4 gene to eliminate Pneumocandin A0 production.[1][4]
Formation of Other Side Products (e.g., Pneumocandin C0) Optimize precursor feeding. The addition of L-Proline can reduce the formation of Pneumocandin C0.[2]
Inefficient Downstream Processing Develop a robust purification process. This may involve solvent-solvent extractions, charcoalization, and column chromatography.[7]

Experimental Protocols

Protocol 1: Gene Disruption of GLOXY4 in G. lozoyensis using CRISPR/Cas9

This protocol provides a general workflow for the targeted knockout of the GLOXY4 gene to abolish Pneumocandin A0 production.

  • Vector Construction:

    • Synthesize the Cas9 gene and the sgRNA expression cassette targeting GLOXY4.

    • Clone the Cas9 and sgRNA cassettes into a suitable expression vector for fungal transformation, containing a selection marker such as hygromycin resistance.

  • Protoplast Preparation:

    • Grow G. lozoyensis mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation:

    • Transform the prepared protoplasts with the CRISPR/Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

    • Isolate individual transformants and screen for the desired gene knockout via PCR and sequencing of the target locus.

  • Fermentation and Analysis:

    • Cultivate the confirmed mutant strains in a production medium.

    • Analyze the fermentation broth using High-Performance Liquid Chromatography (HPLC) to confirm the absence of Pneumocandin A0 and the exclusive production of Pneumocandin B0.

Visualizations

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing cluster_outcome Desired Outcome a Identify Target Gene (e.g., GLOXY4) b Construct CRISPR/Cas9 Knockout Vector a->b c Transform G. lozoyensis b->c d Select and Screen Mutants c->d e Optimize Medium Composition (Carbon/Nitrogen Sources) d->e f Precursor Feeding (e.g., L-Proline) e->f g Control Physical Parameters (Temp, pH) f->g h Extraction from Fermentation Broth g->h i Purification (Chromatography) h->i j Crystallization i->j l High Titer of Desired Pneumocandin j->l k Reduced Production Cost l->k

Caption: Workflow for cost reduction in Pneumocandin production.

signaling_pathway cluster_precursors Precursors cluster_biosynthesis Pneumocandin Biosynthesis cluster_products Products cluster_intervention Intervention Strategies proline L-Proline glo glo proline->glo pks_nrps PKS-NRPS Machinery proline->pks_nrps leucine L-Leucine gloxy4 GLOXY4 leucine->gloxy4 Cyclization leucine->pks_nrps F gloF pneumocandin_c0 Pneumocandin C0 F->pneumocandin_c0 Hydroxylation pneumocandin_a0 Pneumocandin A0 gloxy4->pneumocandin_a0 Cyclization pneumocandin_b0 Pneumocandin B0 pks_nrps->pneumocandin_b0 knockout_gloxy4 Knockout GLOXY4 knockout_gloxy4->gloxy4 add_proline Add Excess L-Proline add_proline->glo

Caption: Simplified Pneumocandin biosynthetic pathway and intervention points.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Pneumocandin A2 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Pneumocandin A2, a naturally occurring echinocandin, with its semi-synthetic derivatives: Caspofungin, Micafungin, and Anidulafungin. This document synthesizes available in vitro susceptibility data, outlines detailed experimental protocols for assessing antifungal activity, and illustrates the underlying mechanism of action.

Note on Data for this compound: Publicly available minimum inhibitory concentration (MIC) data specifically for this compound is limited. Therefore, this guide utilizes data for Pneumocandin B0, a closely related precursor to the semi-synthetic echinocandin Caspofungin, as a representative of the natural pneumocandins. This approach allows for a comparative assessment, though direct extrapolation of efficacy should be made with caution.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Echinocandins, including this compound and its derivatives, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. The primary catalytic subunit of this enzyme complex is encoded by the FKS genes (FKS1, FKS2, FKS3).

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) UDP_Glucose->Glucan_Synthase Enters catalytic site Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Lysis Cell Lysis Glucan_Polymer->Cell_Lysis Disrupted cell wall integrity Pneumocandins This compound & Other Echinocandins Pneumocandins->Glucan_Synthase Non-competitive inhibition G A Prepare serial dilutions of echinocandins C Inoculate microtiter plate with drug dilutions and inoculum A->C B Prepare standardized fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC/MEC values (Visually or Spectrophotometrically) D->E

In Vivo Showdown: A Comparative Analysis of Pneumocandin A2 and Caspofungin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vivo comparison of the antifungal agents Pneumocandin A2 and Caspofungin. While both belong to the echinocandin class of antifungals, a significant disparity exists in the available in vivo efficacy data, with Caspofungin being extensively studied and this compound remaining largely characterized in vitro.

Caspofungin, a semi-synthetic derivative of Pneumocandin B0, has emerged as a frontline therapy for invasive fungal infections. In contrast, this compound, a naturally occurring precursor, has not been the subject of extensive in vivo evaluation, with research efforts focusing on its more potent and pharmacokinetically favorable derivatives. This guide synthesizes the available data to offer a comparative perspective on their mechanisms and performance.

Mechanism of Action: Targeting the Fungal Cell Wall

Both this compound and Caspofungin share a common mechanism of action, characteristic of the echinocandin class. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. By inhibiting this enzyme, these agents disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted action offers a significant therapeutic advantage, as mammalian cells lack a cell wall and are therefore unaffected.

G cluster_fungal_cell Fungal Cell Echinocandins Echinocandins β-(1,3)-D-glucan_synthase β-(1,3)-D-glucan synthase Echinocandins->β-(1,3)-D-glucan_synthase Inhibits β-(1,3)-D-glucan_synthesis β-(1,3)-D-glucan synthesis β-(1,3)-D-glucan_synthase->β-(1,3)-D-glucan_synthesis Catalyzes Fungal_cell_wall Fungal Cell Wall Integrity β-(1,3)-D-glucan_synthesis->Fungal_cell_wall Maintains Cell_Lysis Cell Lysis Fungal_cell_wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action for echinocandins.

In Vivo Efficacy: A Tale of Two Compounds

The in vivo activity of Caspofungin has been extensively documented in various animal models, particularly murine models of disseminated candidiasis and aspergillosis. In stark contrast, there is a notable absence of published in vivo efficacy data for this compound. Research has largely bypassed this natural product in favor of its semi-synthetic derivatives like Caspofungin, which exhibit improved potency and pharmacokinetic profiles.

Caspofungin: A Wealth of In Vivo Data

Numerous studies have demonstrated the dose-dependent efficacy of Caspofungin in reducing fungal burden and improving survival in immunocompromised animal models.

Table 1: In Vivo Efficacy of Caspofungin against Candida Species in Murine Models

Fungal SpeciesAnimal ModelDosage Range (mg/kg/day)Key Findings
Candida albicansImmunosuppressed mice0.01 - 1.0Significant reduction in kidney fungal burden; increased survival.
Candida glabrataImmunosuppressed mice0.5 - 10.0Effective in reducing kidney fungal burden, even against some less susceptible strains.
Candida parapsilosisImmunosuppressed mice1.0 - 10.0Efficacy demonstrated, though higher doses may be required compared to C. albicans.

Table 2: In Vivo Efficacy of Caspofungin against Aspergillus fumigatus in Murine Models

Animal ModelDosage Range (mg/kg/day)Key Findings
Neutropenic mice0.1 - 5.0Prolonged survival and reduction in lung fungal burden.
Immunosuppressed rabbits1.0 - 10.0Dose-dependent reduction in pulmonary infarct scores and galactomannan (B225805) levels.
This compound: The Uncharted Territory

Experimental Protocols: A Framework for In Vivo Antifungal Studies

The following outlines a general experimental workflow for assessing the in vivo efficacy of antifungal agents in a murine model of disseminated candidiasis, a common methodology used in the evaluation of Caspofungin.

G Animal_Acclimatization Animal Acclimatization (e.g., Mice, 6-8 weeks old) Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Intravenous Infection (e.g., Candida albicans) Immunosuppression->Infection Treatment_Initiation Treatment Initiation (e.g., 24h post-infection) Infection->Treatment_Initiation Treatment_Groups Treatment Groups (Vehicle, Caspofungin doses) Treatment_Initiation->Treatment_Groups Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 7 post-infection) Monitoring->Endpoint_Analysis Organ_Harvest Organ Harvest (Kidneys, Brain, etc.) Endpoint_Analysis->Organ_Harvest Fungal_Burden_Quantification Fungal Burden Quantification (CFU/gram of tissue) Organ_Harvest->Fungal_Burden_Quantification Data_Analysis Statistical Analysis Fungal_Burden_Quantification->Data_Analysis

Caption: Generalized workflow for in vivo antifungal efficacy studies.

1. Animal Model: Typically, immunocompromised male mice (e.g., BALB/c or ICR) weighing 20-25g are used. Immunosuppression is often induced with agents like cyclophosphamide (B585) to create a model that mimics the susceptible human population.

2. Fungal Inoculum: A clinical isolate of the target fungus (e.g., Candida albicans) is cultured, and a standardized inoculum is prepared. Mice are then infected intravenously via the lateral tail vein.

3. Antifungal Treatment: Treatment with the antifungal agent (e.g., Caspofungin) or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). The drug is administered via a clinically relevant route, typically intravenously or intraperitoneally, at various dose levels.

4. Efficacy Endpoints: The primary endpoints for efficacy are typically survival and the reduction of fungal burden in target organs (e.g., kidneys, brain). At the end of the study period, animals are euthanized, and target organs are harvested, homogenized, and plated on appropriate media to determine the colony-forming units (CFU) per gram of tissue.

Conclusion

The available in vivo data overwhelmingly supports the potent antifungal activity of Caspofungin against a broad range of clinically relevant fungal pathogens. Its efficacy has been rigorously established in numerous preclinical animal models, which has translated to its successful clinical use. In contrast, this compound, while a key natural product in the echinocandin family, has not been a focus of in vivo antifungal research. The scientific community has prioritized the development of its semi-synthetic derivatives, which offer superior therapeutic profiles. Consequently, a direct in vivo comparison is not possible based on the current body of scientific literature. Future research could explore the in vivo activity of this compound to fully characterize the therapeutic potential of this natural compound.

A Comparative Analysis of Pneumocandin Biosynthesis in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of pneumocandin biosynthesis and the production of related echinocandin-class antifungal agents in different fungal strains. By presenting quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways and workflows, this document aims to serve as a valuable resource for researchers actively engaged in the discovery, development, and optimization of novel antifungal drugs.

Introduction to Pneumocandins and Echinocandins

Pneumocandins are a class of lipohexapeptide natural products with potent antifungal activity, produced by the fungus Glarea lozoyensis. They belong to the broader family of echinocandins, which function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This specific mode of action confers a high degree of selective toxicity towards fungal pathogens with minimal effects on mammalian cells, making echinocandins a cornerstone of modern antifungal therapy. The most prominent member of this class, Caspofungin, is a semi-synthetic derivative of pneumocandin B0.[2][3][4] Understanding the biosynthetic pathways of pneumocandins and related compounds in different fungal strains is crucial for the rational design of novel derivatives with improved therapeutic properties and for the optimization of production processes.

Comparative Analysis of Production Titers

The production of pneumocandins and other echinocandins varies significantly between different fungal species and even between wild-type and genetically engineered strains of the same species. The following tables summarize the production titers of key echinocandins in their native and engineered producer strains.

Table 1: Production of Pneumocandins in Glarea lozoyensis

StrainGenetic ModificationKey Gene(s) InvolvedPneumocandin A0 TiterPneumocandin B0 TiterReference(s)
G. lozoyensis ATCC 20868 (Wild-Type)NoneWild-TypeMajor componentMinor component (A0:B0 ratio ≈ 7:1)[3][4]
G. lozoyensis ATCC 74030Chemical MutagenesisPoint mutations in GLOXY4-241 µg/mL[5]
G. lozoyensis ΔGLOXY4Gene DisruptionGLOXY4Abolished9.5-fold increase compared to wild-type[3]
G. lozoyensis ΔglhypGene DisruptionglhypReduced to 38% of wild-typeUndetectable[6]
G. lozoyensis ALE50Adaptive Laboratory Evolution--2131 µg/L (32% increase over parent)[7]
G. lozoyensis with SDS additionExtractive Fermentation--2529 mg/L (38% increase)

Table 2: Production of Other Clinically Relevant Echinocandins

ProductFungal StrainGenetic ModificationTiterReference(s)
Echinocandin BAspergillus pachycristatus (Wild-Type)None-[8]
Echinocandin BAspergillus pachycristatus OEecdJOverexpression of transcriptional activator841 ± 23.11 mg/L[8]
Echinocandin BAspergillus pachycristatus (Engineered)Solid-state fermentation optimization1.5 g/L[8]
FR901379Coleophoma empetri (Wild-Type)None~0.2-0.3 g/L[9]
FR901379Coleophoma empetri (Engineered)Heavy-ion irradiation mutagenesis1.1 g/L[3][10]
FR901379Coleophoma empetri MEFC09-J-4Overexpression of transcriptional activator mcfJ1.32 g/L[4]
FR901379Coleophoma empetri (Engineered)Fed-batch fermentation4.0 g/L[11]

Biosynthetic Pathways: A Visual Comparison

The biosynthesis of echinocandins is orchestrated by large, multi-modular enzyme complexes encoded by biosynthetic gene clusters (BGCs). While sharing a conserved core machinery, the BGCs for different echinocandins exhibit notable variations that account for the structural diversity of their products.

Pneumocandin Biosynthesis in Glarea lozoyensis

The pneumocandin BGC in G. lozoyensis is a well-organized cluster containing genes for a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and various modifying enzymes.[2][7][11] The PKS is responsible for synthesizing the dimethylmyristoyl side chain, which is then attached to the hexapeptide core assembled by the NRPS.

pneumocandin_biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_nrps Hexapeptide Assembly cluster_modification Modifications & Assembly L-Proline L-Proline GLNRPS4 GLNRPS4 (NRPS) L-Proline->GLNRPS4 Hydroxylation L-Leucine L-Leucine GLOXY4 GLOXY4 L-Leucine->GLOXY4 Cyclization & Hydroxylation Fatty_Acid_Precursors Fatty_Acid_Precursors GLPKS4 GLPKS4 (PKS) Fatty_Acid_Precursors->GLPKS4 Dimethylmyristoyl_CoA 10,12-Dimethylmyristoyl-CoA GLPKS4->Dimethylmyristoyl_CoA Dimethylmyristoyl_CoA->GLNRPS4 Ligation Pneumocandin_Core Cyclic Hexapeptide GLNRPS4->Pneumocandin_Core Pneumocandin_B0 Pneumocandin B0 GLNRPS4->Pneumocandin_B0 Incorporation of 3S-hydroxy-L-proline Pneumocandin_A0 Pneumocandin A0 Pneumocandin_Core->Pneumocandin_A0 Pneumocandin_Core->Pneumocandin_B0 GLOXY4->Pneumocandin_A0 Incorporation of 4S-methyl-L-proline

Pneumocandin Biosynthesis Pathway in G. lozoyensis
Comparative Overview of Echinocandin BGCs

The BGCs for pneumocandin in G. lozoyensis, echinocandin B in Aspergillus pachycristatus, and FR901379 in Coleophoma empetri share a conserved synteny, each containing a central NRPS and a PKS or fatty-acyl-AMP ligase.[12][13] However, differences in the number and function of modifying enzymes, such as hydroxylases and tailoring enzymes, contribute to the structural variations observed in the final products.

BGC_Comparison cluster_gl Glarea lozoyensis (Pneumocandin) cluster_ap Aspergillus pachycristatus (Echinocandin B) cluster_ce Coleophoma empetri (FR901379) gl_pks GLPKS4 (PKS) gl_nrps GLNRPS4 (NRPS) gl_pks->gl_nrps gl_mod Modifying Enzymes (e.g., GLOXY4) gl_nrps->gl_mod ap_nrps EcdA (NRPS) gl_nrps->ap_nrps Homology ap_ligase EcdI (Ligase) ap_ligase->ap_nrps ap_mod Modifying Enzymes ap_nrps->ap_mod ce_nrps McfA (NRPS) ap_nrps->ce_nrps Homology ce_ligase McfI (Ligase) ce_ligase->ce_nrps ce_mod Modifying & Sulfotransferase Enzymes ce_nrps->ce_mod

Comparison of Echinocandin Biosynthetic Gene Clusters

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of pneumocandin biosynthesis.

Fungal Fermentation for Pneumocandin Production

This protocol describes a typical batch fermentation process for producing pneumocandins from G. lozoyensis.

1. Seed Culture Preparation:

  • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., glucose 40 g/L, soybean powder 20 g/L, KH2PO4 1 g/L) with a frozen mycelial stock of G. lozoyensis.
  • Incubate at 25°C with shaking at 220 rpm for 168 hours.

2. Production Fermentation:

  • Inoculate a 250 mL flask containing 50 mL of fermentation medium (e.g., glucose 20.0 g/L, D-mannitol 80 g/L, and other nutrients) with 10% (v/v) of the seed culture.
  • Incubate at 25°C with shaking at 220 rpm for up to 432 hours.[14]
  • For extractive fermentation, a surfactant such as SDS can be added to the culture medium at a specific time point to enhance product secretion.[15]

Gene Disruption in Glarea lozoyensis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol outlines the general steps for targeted gene disruption in G. lozoyensis.

ATMT_Workflow start Start construct Construct Gene Disruption Vector (with selection marker, e.g., hygromycin resistance) start->construct agro_transform Transform Agrobacterium tumefaciens with the disruption vector construct->agro_transform cocultivation Co-cultivate G. lozoyensis spores with transformed A. tumefaciens agro_transform->cocultivation selection Select for transformants on medium with appropriate antibiotic cocultivation->selection verification Verify gene disruption by PCR and Southern blotting selection->verification end End verification->end

Workflow for Gene Disruption in G. lozoyensis using ATMT

1. Vector Construction:

  • Amplify the upstream and downstream flanking regions of the target gene from G. lozoyensis genomic DNA.
  • Clone these fragments into a binary vector (e.g., pAg1-H3) flanking a selection marker gene, such as the hygromycin B resistance gene (hph).[4]

2. Agrobacterium Transformation:

  • Introduce the constructed binary vector into a competent A. tumefaciens strain (e.g., AGL-1) by electroporation.
  • Select for transformed A. tumefaciens on YEB medium containing appropriate antibiotics.[4]

3. Fungal Transformation:

  • Prepare a spore suspension of G. lozoyensis.
  • Mix the fungal spores with the transformed A. tumefaciens culture and plate on an induction medium (e.g., IMAS agar).
  • Co-cultivate for 2-3 days at 28°C.[4]

4. Selection and Verification:

  • Overlay the co-culture plates with a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selective agent for fungal transformants (e.g., hygromycin B).
  • Isolate resistant fungal colonies and confirm the gene disruption event by PCR analysis of the genomic DNA and, if necessary, Southern blotting.

CRISPR/Cas9-Mediated Gene Editing in Glarea lozoyensis

The CRISPR/Cas9 system offers a more precise and efficient method for genome editing in filamentous fungi.

1. Design and Construction of CRISPR/Cas9 Components:

  • Design single guide RNAs (sgRNAs) targeting the gene of interest.
  • Construct an expression vector containing the Cas9 nuclease gene (codon-optimized for filamentous fungi) and the sgRNA expression cassette under the control of suitable promoters.

2. Protoplast Preparation and Transformation:

  • Generate protoplasts from young mycelia of G. lozoyensis using a lytic enzyme mixture.
  • Transform the protoplasts with the CRISPR/Cas9 expression vector and a donor DNA template for homology-directed repair (if performing gene replacement) using a polyethylene (B3416737) glycol (PEG)-mediated method.

3. Mutant Screening and Verification:

  • Regenerate the transformed protoplasts on a selective medium.
  • Screen the resulting colonies for the desired mutation by PCR and DNA sequencing.

Extraction and Analysis of Pneumocandins

1. Extraction from Fermentation Broth:

  • Homogenize the whole fermentation broth (including mycelia).
  • Extract the pneumocandins with an organic solvent such as ethyl acetate (B1210297) or methanol.[16]
  • Concentrate the organic extract under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Dissolve the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the sample by reverse-phase HPLC using a C18 column.
  • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with an acid modifier like formic acid or phosphoric acid).
  • Detect the pneumocandins using a UV detector at a wavelength of approximately 210 nm.
  • Quantify the compounds by comparing their peak areas to those of known standards.

Conclusion

The comparative analysis of pneumocandin biosynthesis across different fungal strains reveals both conserved mechanisms and key points of divergence that can be exploited for strain improvement and the generation of novel antifungal compounds. Genetic engineering, particularly the targeted disruption of specific genes in the biosynthetic pathway, has proven to be a powerful strategy for eliminating undesired byproducts and significantly increasing the yield of the clinically important precursor, pneumocandin B0. Furthermore, optimization of fermentation conditions and the application of advanced techniques like adaptive laboratory evolution and extractive fermentation offer promising avenues for further enhancing production titers. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research in this critical area of drug discovery and development.

References

A Comparative Analysis of Cross-Resistance Between Pneumocandin A2 and Other Glucan Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Pneumocandin A2 and other key glucan synthase inhibitors—caspofungin, micafungin, and anidulafungin—against various fungal isolates, with a focus on the impact of resistance-conferring mutations. The data presented is synthesized from multiple peer-reviewed studies to offer a broad perspective on cross-resistance patterns within this critical class of antifungal agents.

Executive Summary

The echinocandin class of antifungals, which includes this compound and the clinically utilized agents caspofungin, micafungin, and anidulafungin, function by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. The primary mechanism of acquired resistance to this class is the development of mutations in the FKS genes, which encode the catalytic subunit of the glucan synthase enzyme complex. These mutations, often occurring in specific "hot spot" regions, can lead to reduced susceptibility and cross-resistance among different echinocandins. This guide summarizes the available in vitro data to illustrate these cross-resistance patterns, providing valuable insights for research and development of new antifungal therapies.

Data Presentation: Comparative In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and other echinocandins against wild-type and FKS mutant strains of Candida species. It is important to note that this data is compiled from multiple studies, and direct head-to-head comparative studies including this compound are limited in recent literature. Therefore, variations in experimental conditions across studies should be considered when interpreting these results.

Fungal IsolateGenotype (FKS Mutation)This compound (or analogue) MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
Candida albicansWild-Type0.125 - 0.50.125 - 0.50.015 - 0.060.015 - 0.03
Candida albicansFKS1 (S645P)>8>161 - 20.5 - 1
Candida albicansFKS1 (S645F)>84≥16≥2
Candida glabrataWild-Type0.25 - 10.06 - 0.250.015 - 0.060.03 - 0.125
Candida glabrataFKS1 (S629P)Not Available2 - 81 - 40.5 - 2
Candida glabrataFKS2 (S663P)Not Available>8>4>2
Candida kruseiWild-Type0.5 - 20.25 - 10.06 - 0.250.06 - 0.25

Note: Data is synthesized from multiple sources. This compound data is often represented by its close analogues or derivatives in available studies. Variations in MIC ranges can be attributed to differences in testing methodologies and specific strains used in each study.

Experimental Protocols

The in vitro susceptibility data presented in this guide is primarily derived from studies employing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
  • Colonies are suspended in sterile saline or water to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the glucan synthase inhibitors are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water).
  • Serial twofold dilutions of each antifungal agent are prepared in microtiter plates using RPMI 1640 medium.

3. Incubation:

  • The microtiter plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

FKS Genotyping

To confirm the presence of resistance-conferring mutations, the "hot spot" regions of the FKS1 and FKS2 genes are amplified by Polymerase Chain Reaction (PCR) and sequenced.

1. DNA Extraction:

  • Genomic DNA is extracted from the fungal isolates using standard protocols.

2. PCR Amplification:

  • Primers specific to the "hot spot" regions of the FKS1 and FKS2 genes are used to amplify these regions from the extracted genomic DNA.

3. DNA Sequencing:

  • The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

4. Sequence Analysis:

  • The obtained sequences are compared to the wild-type FKS gene sequences to identify any mutations.

Visualizations

Glucan Synthase Inhibition and Resistance Pathway

cluster_drug Glucan Synthase Inhibitors cluster_target Fungal Cell cluster_resistance Resistance Mechanism This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2 subunit) This compound->Glucan_Synthase inhibit Caspofungin Caspofungin Caspofungin->Glucan_Synthase inhibit Micafungin Micafungin Micafungin->Glucan_Synthase inhibit Anidulafungin Anidulafungin Anidulafungin->Glucan_Synthase inhibit Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis FKS_Mutation FKS Gene Mutation ('hot spot' regions) Altered_Target Altered Glucan Synthase FKS_Mutation->Altered_Target Altered_Target->Glucan_Synthase replaces

Caption: Mechanism of action of glucan synthase inhibitors and the primary resistance pathway.

Experimental Workflow for Cross-Resistance Assessment

cluster_isolates Fungal Isolates cluster_testing Susceptibility Testing cluster_analysis Data Analysis Wild_Type Wild-Type Strains Broth_Microdilution Broth Microdilution (CLSI/EUCAST) Wild_Type->Broth_Microdilution FKS_Mutants FKS Mutant Strains FKS_Mutants->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Data_Table Comparative Data Table MIC_Determination->Data_Table Cross_Resistance_Analysis Cross-Resistance Pattern Analysis Data_Table->Cross_Resistance_Analysis

Caption: Workflow for determining and comparing the cross-resistance of glucan synthase inhibitors.

A Comparative Analysis of the In Vitro Activity of Pneumocandin A2 and Anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal activities of Pneumocandin A2 and anidulafungin (B1665494), two potent members of the echinocandin class of antifungal agents. While both compounds share a common mechanism of action, subtle structural differences may influence their efficacy against various fungal pathogens. This document summarizes key experimental data, outlines methodologies for in vitro susceptibility testing, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Anidulafungin, a semi-synthetic derivative of a fermentation product of Aspergillus nidulans, is a well-characterized and widely used antifungal drug.[1] In contrast, specific in vitro activity data for this compound is limited in publicly available literature. The data presented for pneumocandins in this guide primarily pertains to its derivatives, such as L-733,560 and caspofungin (formerly L-743,872), which are derived from Pneumocandin B0. While these derivatives provide valuable insight into the general activity of pneumocandins, direct extrapolation to this compound should be made with caution. This guide, therefore, presents a comprehensive overview of anidulafungin's in vitro activity against key fungal pathogens and compares it with the available data for pneumocandin derivatives.

In Vitro Activity: A Tabular Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of anidulafungin and a pneumocandin derivative (L-733,560) against a range of clinically important Candida and Aspergillus species. The data is compiled from studies that utilized the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

Table 1: In Vitro Activity against Candida Species

Fungal SpeciesAnidulafungin MIC (µg/mL)Pneumocandin Derivative (L-733,560) Mean MIC (µg/mL)
Candida albicans0.015 - 0.25Not explicitly stated, but demonstrated best activity
Candida glabrata0.03 - 0.5Not explicitly stated, but demonstrated best activity
Candida parapsilosis0.5 - 4.00.72[2]
Candida tropicalis0.03 - 0.25Not explicitly stated, but demonstrated best activity
Candida krusei0.06 - 0.50.78[2]

Table 2: In Vitro Activity against Aspergillus Species

Fungal SpeciesAnidulafungin MEC (µg/mL)Pneumocandin Derivative (L-733,560) Activity
Aspergillus fumigatus≤0.008 - 0.03Moderate anti-Aspergillus activity
Aspergillus flavus≤0.008 - 0.015Moderate anti-Aspergillus activity
Aspergillus niger≤0.008 - 0.015Moderate anti-Aspergillus activity
Aspergillus terreus≤0.008 - 0.03Moderate anti-Aspergillus activity

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported for echinocandins, representing the lowest drug concentration that leads to the growth of small, aberrant hyphal forms.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both this compound and anidulafungin belong to the echinocandin class of antifungals. Their primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][3] This enzyme is crucial for the synthesis of (1,3)-β-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[3]

Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell Echinocandins Echinocandins Glucan_Synthase (1,3)-β-D-Glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis (1,3)-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to Experimental Workflow for In Vitro Susceptibility Testing Start Start Inoculum Prepare Standardized Inoculum Start->Inoculum Dilution Prepare Serial Drug Dilutions in Microtiter Plate Inoculum->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read MIC/MEC Incubate->Read End End Read->End

References

A Comparative Guide to Analytical Methods for Pneumocandin A2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Pneumocandin A2, a key precursor in the synthesis of the antifungal agent Caspofungin, accurate and reliable quantification is paramount. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on validated methods for closely related echinocandin compounds, including Pneumocandin B0, Anidulafungin, and Micafungin, which serve as a strong proxy for the analytical behavior of this compound.

Data Presentation: A Comparative Analysis

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources. The following table summarizes the typical performance characteristics of each method, offering a clear comparison to inform your selection.

Performance MetricHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) ~1.25 µg/mL[1]0.02 - 0.35 ng/mL[3]
Limit of Quantification (LOQ) ~2.50 µg/mL[1]0.1 - 10 ng/mL[4]
Intra-day Precision (%RSD) < 5%[1]< 15%[4]
Inter-day Precision (%RSD) < 5%[1]< 15%[4]
Accuracy (% Recovery) 96 - 98%[1]85 - 115%
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation from fermentation broth and the subsequent analysis by HPLC-UV and LC-MS/MS.

Sample Preparation from Fermentation Broth

A common procedure for extracting Pneumocandins from a fermentation broth involves the following steps:

  • Extraction : An aliquot of the whole fermentation broth is extracted with a suitable organic solvent, such as n-butanol.[2]

  • Concentration : The organic extract is then concentrated under vacuum to reduce the volume.[2]

  • Washing : The concentrated extract is washed with an immiscible solvent, like water, to remove polar impurities.[2]

  • Charcoal Treatment : The washed extract is treated with activated charcoal to remove colored impurities.[2]

  • Filtration and Crystallization : The mixture is filtered, and the product is crystallized from the filtrate.[2]

  • Reconstitution : The purified crystals are dissolved in an appropriate solvent (e.g., methanol (B129727) or a mixture of mobile phase) for injection into the analytical instrument.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine analysis and quantification of this compound in less complex matrices or at higher concentrations.

  • Chromatographic Column : A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common.

  • Flow Rate : A typical flow rate is around 1.0 mL/min.

  • Detection : UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, often around 210 nm for peptides.

  • Quantification : Quantification is based on the peak area of the analyte in the chromatogram, compared against a calibration curve prepared with known concentrations of a reference standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices.

  • Chromatographic System : A similar HPLC or UHPLC system as described above is used to achieve chromatographic separation.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly employed for echinocandins.

  • Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined. For the related Pneumocandin B0, deprotonated ions are isolated and fragmented.[5]

  • Quantification : Quantification is achieved by measuring the area of the specific MRM transition peak and comparing it to a calibration curve, often using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analytical quantification of this compound and the fundamental difference in the detection principles of HPLC-UV and LC-MS/MS.

Analytical Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Detection Methods cluster_3 Data Analysis Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Purification Purification Extraction->Purification Final Sample Final Sample Purification->Final Sample Chromatographic Separation (HPLC) Chromatographic Separation (HPLC) Final Sample->Chromatographic Separation (HPLC) Injection Detection Detection Chromatographic Separation (HPLC)->Detection UV Detector UV Detector Detection->UV Detector HPLC-UV Mass Spectrometer Mass Spectrometer Detection->Mass Spectrometer LC-MS/MS Quantification Quantification UV Detector->Quantification Peak Area Mass Spectrometer->Quantification MRM Signal Concentration Determination Concentration Determination Quantification->Concentration Determination

General workflow for this compound quantification.

Detection Principle Comparison cluster_HPLC_UV HPLC-UV cluster_LC_MS_MS LC-MS/MS Analyte Elutes from HPLC Analyte Elutes from HPLC UV Flow Cell UV Flow Cell Analyte Elutes from HPLC->UV Flow Cell Analyte Elutes from LC Analyte Elutes from LC UV Light Absorption UV Light Absorption UV Flow Cell->UV Light Absorption Light Source Signal Proportional to Concentration Signal Proportional to Concentration UV Light Absorption->Signal Proportional to Concentration Detector Ionization (ESI) Ionization (ESI) Analyte Elutes from LC->Ionization (ESI) Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) Ionization (ESI)->Precursor Ion Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Precursor Ion Selection (Q1)->Fragmentation (Q2) Product Ion Detection (Q3) Product Ion Detection (Q3) Fragmentation (Q2)->Product Ion Detection (Q3) Highly Specific Signal Highly Specific Signal Product Ion Detection (Q3)->Highly Specific Signal Detector

Comparison of HPLC-UV and LC-MS/MS detection principles.

References

A Comparative Analysis of Novel Pneumocandin A2 Derivatives and Existing Antifungal Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against invasive fungal infections, the emergence of drug resistance necessitates the development of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of new Pneumocandin A2 derivatives against a panel of established antifungal drugs. The data presented herein offers researchers, scientists, and drug development professionals a clear, data-driven comparison of the in vitro efficacy and safety profiles of these promising new compounds.

Executive Summary

Pneumocandins, a class of echinocandins, exhibit potent antifungal activity by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This mechanism is highly specific to fungi, resulting in a favorable safety profile in preclinical studies. This guide focuses on the comparative performance of newly synthesized this compound derivatives, including Pneumocandin I (5) and L-733,560 , against leading antifungal agents such as the echinocandin caspofungin, the polyene amphotericin B, and the azoles fluconazole (B54011) and voriconazole. The evaluation encompasses a range of clinically relevant fungal pathogens, including various Candida and Aspergillus species.

Data Presentation

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) and hemolytic activity of the evaluated compounds. MIC values were determined following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Existing Antifungal Drugs against Candida Species.

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Pneumocandin I (5) 0.1[1]0.1[1]NDNDND
L-733,560 Low MICs reported[2]Low MICs reported[2]0.72[2]Low MICs reported[2]0.78[2]
Caspofungin 0.016 - 0.5[3]0.031 - 0.5[3]1 - 2[3]0.016 - 0.5[3]0.063 - 1[3]
Amphotericin B 0.25 - 0.5[4]0.125 - 10.125 - 10.125 - 10.5[5]
Fluconazole ≤8 (Susceptible)[6]16 - 32[6]≤8 (Susceptible)≤8 (Susceptible)≥64 (Resistant)[6]
Voriconazole ≤1 (Susceptible)[7]≤1 (Susceptible)≤1 (Susceptible)≤1 (Susceptible)≤1 (Susceptible)

ND: Not Determined from the provided search results.

Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Existing Antifungal Drugs against Aspergillus Species.

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Pneumocandin I (5) NDNDNDND
L-733,560 Activity demonstrated by agar (B569324) disk diffusion[8]Activity demonstrated by agar disk diffusionActivity demonstrated by agar disk diffusionActivity demonstrated by agar disk diffusion
Caspofungin MEC: ≤0.06 (ECV)[9]MEC: ≤0.06 (ECV)[9]MEC: ≤0.06 (ECV)[9]MEC: ≤0.06 (ECV)[9]
Amphotericin B 0.12 - 2[10]0.12 - 2[10]0.12 - 2[10]0.12 - 2[10]
Fluconazole Intrinsically resistant[11]High MICs reportedHigh MICs reportedHigh MICs reported
Voriconazole 0.25 (Modal MIC)[12]NDNDND

MEC: Minimum Effective Concentration; ECV: Epidemiological Cutoff Value. ND: Not Determined from the provided search results.

Table 3: Comparative Hemolytic Activity of a New Pneumocandin Derivative.

CompoundHemolytic Activity
Pneumocandin I (5) Similar to Pneumocandin B₀ (precursor to caspofungin)[1]
Pneumocandin B₀ Minimal hemolytic potential[8]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3 and EUCAST E.DEF 7.3.2)
  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is further diluted in RPMI 1640 medium.

  • Microdilution Plate Setup: 96-well microtiter plates are filled with the prepared antifungal dilutions. The standardized fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For echinocandins against Aspergillus species, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically.

Cytotoxicity Assay: MTT Assay
  • Cell Culture: Mammalian cell lines (e.g., HeLa, HepG2) are cultured in appropriate medium and seeded into 96-well plates.

  • Compound Exposure: After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Hemolytic Activity Assay
  • Preparation of Red Blood Cells (RBCs): Freshly collected whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS).

  • Compound Incubation: A suspension of the washed RBCs is incubated with various concentrations of the test compounds for a defined period.

  • Hemolysis Measurement: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant due to hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (no compound).

Visualizations

Mechanism of Action of Pneumocandins

G Mechanism of Action of Pneumocandins Pneumocandin Pneumocandin Derivative GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) Pneumocandin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall OsmoticLysis Osmotic Lysis and Cell Death CellWall->OsmoticLysis Loss of Integrity Leads to

Caption: Inhibition of β-(1,3)-D-glucan synthase by pneumocandins disrupts fungal cell wall integrity.

Experimental Workflow for Antifungal Drug Benchmarking

G Experimental Workflow for Antifungal Drug Benchmarking cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Susceptibility Antifungal Susceptibility Testing (MIC/MEC Determination) DataAnalysis Data Analysis and Comparison Susceptibility->DataAnalysis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->DataAnalysis Hemolysis Hemolytic Activity Assay Hemolysis->DataAnalysis Efficacy Animal Model of Infection (Efficacy Studies) Toxicity_in_vivo In Vivo Toxicity Studies Start New this compound Derivatives Start->Susceptibility Start->Cytotoxicity Start->Hemolysis DataAnalysis->Efficacy DataAnalysis->Toxicity_in_vivo

Caption: A streamlined workflow for the comprehensive evaluation of new antifungal candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of Pneumocandin A2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to note that all waste disposal must be conducted in accordance with local, state, and federal regulations. The following procedures are a synthesis of best practices and should be adapted to institutional guidelines.

I. Personal Protective Equipment (PPE) and Hazard Mitigation

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Pneumocandins. Pneumocandin B0 is classified as a skin and eye irritant, a potential respiratory and skin sensitizer, and is very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling powders or creating aerosols.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

II. Step-by-Step Disposal Protocol

This protocol provides a step-by-step guide for the disposal of Pneumocandin A2 waste, including contaminated labware and unused product.

1. Decontamination of Labware and Surfaces:

  • All glassware, plasticware, and surfaces that have come into contact with this compound should be decontaminated.
  • Thoroughly rinse all contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any residual compound.
  • Collect the solvent rinse as chemical waste.
  • Following the solvent rinse, wash the labware with soap and water.

2. Disposal of Unused or Expired this compound:

  • Solid Waste:
  • Solid this compound should be collected in a clearly labeled, sealed container.
  • The container should be designated for "Hazardous Chemical Waste" or "Pharmaceutical Waste" in accordance with institutional protocols.
  • Liquid Waste (Solutions containing this compound):
  • Do not pour solutions containing this compound down the drain, as it is very toxic to aquatic organisms.[1]
  • Collect all liquid waste in a sealed, leak-proof container that is clearly labeled as "Hazardous Chemical Waste" and specifies the contents.

3. Disposal of Contaminated PPE:

  • Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste bag.
  • This bag should be sealed and disposed of according to your institution's chemical or biomedical waste stream procedures.

4. Accidental Spills:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.
  • Wear appropriate PPE before attempting to clean the spill.
  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
  • Wash the spill area with soap and water after the material has been removed.

III. Waste Segregation and Labeling

Proper segregation and labeling of waste are critical to ensure safe handling and disposal by waste management personnel.

Waste TypeContainer TypeLabeling Requirements
Solid this compoundSealed, robust container"Hazardous Chemical Waste", "this compound"
Liquid this compound WasteSealed, leak-proof container"Hazardous Chemical Waste", "this compound Solution"
Contaminated LabwarePuncture-resistant container (for sharps)"Hazardous Waste - Sharps" or as per institutional policy
Contaminated PPEDesignated hazardous waste bag"Hazardous Waste" or as per institutional policy

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_collection Waste Collection A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste Streams B->C D Place in Labeled, Sealed Containers C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Waste Disposal E->F

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Pneumocandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pneumocandin A2 is publicly available. This guidance is compiled from information on the closely related compound, Pneumocandin B0. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. The recommendations below are based on a conservative approach, assuming the potential for hazards identified in related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Given the conflicting data on the hazards of related pneumocandins, with some sources indicating potential for skin and eye irritation, sensitization, and reproductive toxicity, a comprehensive PPE strategy is essential.[1]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved respiratorA respirator with a P100 filter is recommended for handling the powder form to prevent inhalation. Ensure proper fit testing.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesProtects against splashes and airborne particles. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory coat or disposable coverallsProtects skin and personal clothing from contamination. Ensure cuffs are tucked into gloves.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Operational Plan for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably in a well-ventilated space or a chemical fume hood.

  • Weighing and Aliquoting: When handling the solid form, perform these tasks in a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe dry.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

Experimental Workflow for Handling a this compound Spill

The following diagram illustrates the step-by-step procedure for safely managing a spill of this compound.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Package Package Waste Clean->Package Dispose Dispose of Hazardous Waste Package->Dispose Restock Restock Spill Kit Dispose->Restock Report Complete Incident Report Restock->Report

Caption: Workflow for managing a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.